Cladribine-15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H12ClN5O3 |
|---|---|
Molecular Weight |
286.68 g/mol |
IUPAC Name |
5-(6-(15N)azanyl-2-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12ClN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/i12+1 |
InChI Key |
PTOAARAWEBMLNO-HNHCFKFXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cladribine-15N: A Technical Guide to its Mechanism of Action and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cladribine (B1669150) is a synthetic purine (B94841) nucleoside analog that serves as a potent therapeutic agent for certain hematological malignancies and relapsing forms of multiple sclerosis.[1][2] Its efficacy lies in its ability to selectively target and deplete lymphocyte populations. To facilitate in-depth pharmacokinetic and metabolic research, isotopically labeled versions of Cladribine are employed. This technical guide focuses on Cladribine-15N, a stable isotope-labeled variant, and its role in elucidating the drug's mechanism of action. While studies specifically detailing the use of Cladribine solely labeled with 15N are not prominently available in public literature, its application can be inferred from the broader use of stable isotope labeling in pharmaceutical research. Often, 15N is used in conjunction with other isotopes like 13C to provide a more detailed analysis.
The primary utility of incorporating 15N into the Cladribine molecule is to trace its metabolic fate and quantify its concentration in biological matrices using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This labeling does not alter the drug's chemical properties or biological activity, making it an ideal tool for research.
Mechanism of Action of Cladribine
Cladribine's therapeutic effects are a consequence of its multifaceted interference with cellular processes, primarily in lymphocytes. This selectivity is attributed to the unique enzymatic profile within these cells.[1]
Cellular Uptake and Activation
Cladribine is a prodrug that requires intracellular activation. It enters cells via nucleoside transporter proteins.[1] Once inside, it is phosphorylated by deoxycytidine kinase (DCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (B216635) (Cd-ATP).[1] Lymphocytes exhibit high levels of DCK and low levels of 5'-nucleotidase (5'-NT), the enzyme responsible for dephosphorylating and inactivating Cd-ATP. This enzymatic imbalance leads to the accumulation of the active Cd-ATP within lymphocytes, driving its cytotoxic effects.[1]
Induction of Apoptosis
The accumulation of Cd-ATP in lymphocytes triggers apoptosis (programmed cell death) through several mechanisms:
-
DNA Strand Breaks: Cd-ATP is incorporated into DNA during synthesis, leading to the accumulation of DNA strand breaks.[1] This damage activates DNA repair mechanisms, and the inability to repair these extensive breaks ultimately initiates apoptosis.
-
Inhibition of DNA Synthesis and Repair: Cd-ATP also inhibits key enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase and DNA polymerase. This further disrupts cellular function and contributes to the apoptotic cascade.
-
Mitochondrial Pathway Activation: Cladribine has been shown to induce apoptosis by altering the mitochondrial transmembrane potential, which leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol.[5] This activates both caspase-dependent and caspase-independent cell death pathways.
The following diagram illustrates the signaling pathway of Cladribine's mechanism of action.
Experimental Protocols
The use of this compound is primarily in research settings to trace its metabolic pathway and quantify its presence in biological samples. Below are representative experimental protocols where isotopically labeled Cladribine would be invaluable.
Pharmacokinetic Analysis using LC-MS
Objective: To determine the pharmacokinetic profile of Cladribine in plasma.
Methodology:
-
Dosing: Administer a known dose of this compound to the study subjects.
-
Sample Collection: Collect blood samples at predetermined time points.
-
Plasma Separation: Centrifuge the blood samples to separate plasma.
-
Sample Preparation: Perform protein precipitation and solid-phase extraction to isolate Cladribine and its metabolites from the plasma matrix.
-
LC-MS/MS Analysis:
-
Inject the extracted samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatographic column to separate this compound from its metabolites and endogenous plasma components.
-
The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of this compound and its unlabeled counterpart (if used as an internal standard).
-
-
Data Analysis: Quantify the concentration of this compound at each time point to generate a plasma concentration-time curve and calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[6][7]
In Vitro Lymphocyte Apoptosis Assay using Flow Cytometry
Objective: To quantify the induction of apoptosis in lymphocytes upon treatment with Cladribine.
Methodology:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line.
-
Treatment: Treat the cells with varying concentrations of Cladribine for different durations (e.g., 24, 48, 72 hours).[8][9]
-
Cell Staining:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells in each treatment group compared to an untreated control.
The following diagram illustrates a general experimental workflow for assessing Cladribine-induced apoptosis.
Quantitative Data
The primary clinical effect of Cladribine is the depletion of lymphocytes. The following tables summarize key quantitative data from clinical trials of oral Cladribine in patients with relapsing-remitting multiple sclerosis (RRMS).
Table 1: Pharmacokinetic Parameters of Oral Cladribine
| Parameter | Value | Reference |
| Oral Bioavailability | ~40% | [5][11] |
| Time to Maximum Concentration (Tmax) | 0.5 - 1.5 hours (fasted) | [12] |
| Plasma Protein Binding | 20% | [5][12] |
| Elimination Half-life | ~24 hours | |
| Intracellular vs. Extracellular Concentration | ~30-40 fold higher intracellularly in lymphocytes | [11] |
Table 2: Median Lymphocyte Counts Following Oral Cladribine Treatment (3.5 mg/kg) in RRMS Patients
| Time Point | Median Absolute Lymphocyte Count (cells/µL) | Reference |
| Baseline | Normal Range | [13] |
| Week 5 | Significant Reduction | [13] |
| Week 13 (Nadir) | Significant Reduction | [14] |
| Week 48 | Recovery towards Normal Range | [13] |
Table 3: Incidence of Grade ≥3 Lymphopenia in RRMS Patients Treated with Oral Cladribine (3.5 mg/kg)
| Treatment Year | Incidence of Grade ≥3 Lymphopenia | Reference |
| Year 1 | 8.3% (Age ≤50), 10.0% (Age >50) | [15] |
| Year 2 | 18.7% (Age ≤50), 20.0% (Age >50) | [15] |
Conclusion
This compound serves as a critical tool for researchers in the field of drug development and pharmacology. Its use in stable isotope labeling studies allows for precise tracking and quantification of the drug and its metabolites, providing invaluable data on its pharmacokinetic and metabolic profiles. Understanding the detailed mechanism of action, from intracellular activation to the induction of apoptosis in lymphocytes, is fundamental to optimizing its therapeutic use and developing next-generation purine nucleoside analogs. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into this important therapeutic agent.
References
- 1. Cladribine - Wikipedia [en.wikipedia.org]
- 2. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. (15)N NMR studies of a nitrile-modified nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of 15N-labeled metabolites in microbial extracts using AI-designed broadband pulses for 1H, 15N heteronuclear NMR spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The clinical pharmacokinetics of cladribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of Cladribine in Patients with Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chlorodeoxyadenosine (cladribine) induces apoptosis in human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of cladribine tablets on lymphocyte subsets in patients with multiple sclerosis: an extended analysis of surface markers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Integrated Lymphopenia Analysis in Younger and Older Patients With Multiple Sclerosis Treated With Cladribine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
The Nitrogen Trail: A Technical Guide to 15N-Labeled Nucleosides in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the application of stable isotope 15N-labeled nucleosides and their precursors in metabolic studies. By tracing the path of nitrogen-15 (B135050) through the intricate networks of nucleotide metabolism, researchers can gain unprecedented insights into cellular proliferation, pathway dynamics, and the impact of therapeutic interventions. This document outlines core concepts, detailed experimental protocols, quantitative data from key studies, and visual representations of metabolic pathways and workflows to empower your research.
Introduction: Why Trace Nitrogen?
While carbon-13 is a workhorse for mapping the carbon backbones of metabolites, nitrogen is the defining element of nucleobases, the informational core of DNA and RNA. Stable Isotope Tracing (SIT) using 15N-labeled compounds allows for the precise tracking of nitrogen atoms as they are incorporated into purines and pyrimidines through both de novo synthesis and salvage pathways.[1][2] This methodology is invaluable for:
-
Quantifying Metabolic Flux: Determining the rate of synthesis of nucleotides, DNA, and RNA, which is often accelerated in cancer cells and during viral replication.[3]
-
Elucidating Pathway Dynamics: Understanding how cells source nitrogen from precursors like glutamine and aspartate to build nucleosides from the ground up.[1]
-
Investigating Drug Action: Assessing how targeted therapies impact specific enzymes or entire pathways within nucleotide metabolism.[1]
-
Identifying Metabolic Vulnerabilities: Uncovering metabolic dependencies in diseases like cancer, which can inform the development of novel therapeutics.[1][4]
The primary analytical techniques for detecting 15N incorporation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being a particularly powerful and widely used method for its sensitivity and specificity in analyzing complex biological samples.[2][5]
Key Applications and Metabolic Pathways
15N-labeled precursors are instrumental in dissecting the two major pathways of nucleotide biosynthesis: de novo synthesis and salvage.
De Novo Purine (B94841) & Pyrimidine (B1678525) Synthesis
De novo synthesis pathways build nucleobases from simple precursors. 15N-labeled glutamine is a critical tracer as it donates nitrogen to multiple steps in both purine and pyrimidine synthesis.[1][3]
-
Pyrimidine Synthesis: The pyrimidine ring (found in uracil, cytosine, and thymine) acquires one nitrogen atom from the amide group of glutamine and another from the amino acid aspartate. Tracing with [amide-15N]-glutamine or [15N]-aspartate can quantify the flux through this pathway.
-
Purine Synthesis: The purine ring (found in adenine (B156593) and guanine) is more complex, acquiring nitrogen atoms from glutamine, aspartate, and glycine.
The following diagrams illustrate the flow of nitrogen from key precursors into the pyrimidine and purine rings.
References
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Leukemia Cell Metabolism through Stable Isotope Tracing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cladribine-¹⁵N for Tracing Lymphocyte Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the principles, protocols, and data interpretation for the use of ¹⁵N-labeled Cladribine (B1669150) (Cladribine-¹⁵N) as a tool for tracing lymphocyte proliferation and DNA synthesis. While the use of stable isotope-labeled nucleoside analogs is a state-of-the-art technique for quantifying cell kinetics, the specific application of Cladribine-¹⁵N is presented here as a proposed methodology based on its known mechanism of action and established analytical techniques.[1][2]
Cladribine (2-chloro-2'-deoxyadenosine) is a deoxyadenosine (B7792050) analog that is readily incorporated into DNA during synthesis, making it an ideal candidate for stable isotope labeling studies.[3][4] By replacing the naturally abundant ¹⁴N atoms in its purine (B94841) ring with the heavy isotope ¹⁵N, Cladribine becomes a traceable molecule. This allows researchers to precisely track its incorporation into the DNA of proliferating lymphocytes and quantify the rate of DNA synthesis using mass spectrometry.
Core Principles and Rationale
Cladribine's utility as a tracer stems from its specific mechanism of action within lymphocytes. The drug selectively targets these cells due to their high ratio of deoxycytidine kinase (DCK), the activating enzyme, to 5'-nucleotidase (5'-NT), an inactivating enzyme.[4][5]
Mechanism of Action:
-
Cellular Uptake: Cladribine enters lymphocytes via nucleoside transporter proteins.[6]
-
Activation: Inside the cell, DCK phosphorylates Cladribine to its monophosphate form (Cd-AMP), which is subsequently converted to the active triphosphate metabolite, 2-chlorodeoxyadenosine triphosphate (Cd-ATP).[3][7]
-
DNA Incorporation & Damage: As an analog of deoxyadenosine triphosphate (dATP), Cd-ATP is incorporated into newly synthesized DNA strands by DNA polymerases.[4] This incorporation disrupts DNA synthesis and repair, leading to an accumulation of DNA strand breaks.[6][7]
-
Apoptosis Induction: The significant DNA damage triggers apoptosis (programmed cell death) in both dividing and resting lymphocytes.[3][6]
Labeling Cladribine with ¹⁵N does not alter its biological activity but increases its mass. This mass shift allows for its precise detection and quantification by mass spectrometry when it is incorporated into the genomic DNA of proliferating cells.
Quantitative Data: Pharmacokinetics and Effects on Lymphocytes
Understanding the pharmacokinetics of Cladribine and its profound effect on lymphocyte populations is crucial for designing and interpreting tracing experiments. The following tables summarize key quantitative data from clinical studies.
Table 1: Pharmacokinetic Parameters of Cladribine and its Metabolites This table details the pharmacokinetic properties of Cladribine and its intracellular phosphorylated forms. The relatively long intracellular half-life of the active metabolite ensures its availability for incorporation into DNA over a meaningful experimental timeframe.[5][8][9][10]
| Parameter | Value | Comment |
| Oral Bioavailability | ~40% | Absorption is rapid, with peak plasma concentration in 0.5-1.5 hours.[10][11] |
| Plasma Half-life (t½) | ~21-24 hours | Terminal half-life of the parent drug in plasma.[8][11] |
| Intracellular Accumulation | 30-40 fold | Concentration in lymphocytes is significantly higher than in plasma.[11] |
| Cd-AMP Half-life (t½) | ~15 hours | Half-life of the intracellular monophosphate metabolite.[8][9] |
| Cd-ATP Half-life (t½) | ~10 hours | Half-life of the active intracellular triphosphate metabolite.[8][9] |
Table 2: Median Lymphocyte Counts Following Oral Cladribine (3.5 mg/kg Cumulative Dose) This table presents data from the CLARITY and pooled clinical trials, illustrating the selective and transient depletion of lymphocyte subsets.[12][13][14][15] These kinetics provide a baseline for the expected biological response in a tracing study.
| Lymphocyte Subset | Baseline (cells/µL) | Nadir (Lowest Point) | Time to Nadir | Time to Recovery (Normal Range) |
| Total Lymphocytes | ~1800 | ~810 cells/µL | Month 2 (Year 2) | Week 84 |
| CD19⁺ B Cells | ~220 | ~35 cells/µL (-84%) | Week 13 | Week 84 |
| CD4⁺ T Cells | ~850 | ~380 cells/µL (-55%) | Week 13 / Week 96 | Week 96 |
| CD8⁺ T Cells | ~500 | ~350 cells/µL (-30%) | Week 24 | Never dropped below normal |
Experimental Protocols
This section provides detailed methodologies for a proposed in vitro study using Cladribine-¹⁵N to trace lymphocyte proliferation.
References
- 1. Reconciling Estimates of Cell Proliferation from Stable Isotope Labeling Experiments | PLOS Computational Biology [journals.plos.org]
- 2. Reconciling Estimates of Cell Proliferation from Stable Isotope Labeling Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cladribine - Wikipedia [en.wikipedia.org]
- 4. Cladribine: mode of action and implications for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Cladribine? [synapse.patsnap.com]
- 8. Pharmacokinetics of cladribine in plasma and its 5'-monophosphate and 5'-triphosphate in leukemic cells of patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The clinical pharmacokinetics of cladribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Effect of cladribine tablets on lymphocyte reduction and repopulation dynamics in patients with relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrated Lymphopenia Analysis in Younger and Older Patients With Multiple Sclerosis Treated With Cladribine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Harnessing the Potential of Cladribine-15N in Modern Pharmacokinetic Research: A Technical Guide
Introduction
Cladribine (B1669150) is a synthetic deoxyadenosine (B7792050) analog used in the treatment of certain leukemias and relapsing forms of multiple sclerosis.[1][2][3][4] As a prodrug, its efficacy is dependent on intracellular phosphorylation to its active triphosphate form, which disrupts DNA synthesis and repair, ultimately leading to apoptosis in targeted lymphocytes.[1][2][5] A thorough understanding of its pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for optimizing dosing strategies and ensuring patient safety. Stable isotope labeling, particularly with non-radioactive isotopes like Nitrogen-15 (¹⁵N), offers a powerful and safe methodology to elucidate a drug's behavior in the body with unparalleled precision.[6][7][]
This technical guide explores the significant potential of Cladribine-15N, a stable isotope-labeled version of Cladribine, to refine and advance our understanding of its clinical pharmacology. It serves as a resource for researchers, scientists, and drug development professionals, providing an overview of Cladribine's pharmacology, the principles of stable isotope labeling, and detailed experimental frameworks for leveraging this compound in future research.
The Pharmacology and Pharmacokinetics of Cladribine
Cladribine (2-chloro-2'-deoxyadenosine or 2-CdA) is a purine (B94841) nucleoside analog that is resistant to deamination by adenosine (B11128) deaminase (ADA).[4] Its therapeutic effect is achieved through a targeted reduction of circulating B and T lymphocytes.[1][3]
1.1 Mechanism of Action
Once administered, Cladribine is transported into cells, primarily lymphocytes, via nucleoside transporter proteins.[1][3] Inside the cell, it is phosphorylated by deoxycytidine kinase (DCK) to its monophosphate form (Cd-AMP), which is then further phosphorylated to the active moiety, cladribine triphosphate (Cd-ATP).[3][5][9] Cd-ATP competes with deoxyadenosine triphosphate (dATP) for incorporation into DNA by DNA polymerases.[3] This incorporation leads to an accumulation of DNA strand breaks, inhibition of DNA synthesis and repair, and ultimately, programmed cell death (apoptosis).[1][5] The high ratio of DCK to the deactivating enzyme 5'-nucleotidase (5'-NT) in lymphocytes contributes to the selective accumulation of active Cd-ATP in these cells, sparing other cell types.[1][4]
1.2 Pharmacokinetic Profile
The pharmacokinetics of Cladribine have been characterized in several studies. It exhibits linear pharmacokinetics and can be administered intravenously, subcutaneously, or orally.[2][10][11] Key pharmacokinetic parameters for the oral formulation are summarized below.
| Parameter | Value | Reference(s) |
| Absorption | ||
| Bioavailability | ~40% | [3][9][12][13] |
| Tmax (fasted) | 0.5 hours (range: 0.5-1.5 h) | [3][12][13] |
| Effect of Food | Cmax decreased by 29%, Tmax delayed to 1.5 h, AUC unchanged | [3][9][12] |
| Distribution | ||
| Volume of Distribution (Vd) | 480 - 490 L | [3][12][13] |
| Plasma Protein Binding | ~20% | [3][12][13] |
| CSF / Plasma Ratio | ~0.25 | [3][11] |
| Intracellular Accumulation | 30- to 40-fold higher in lymphocytes vs. plasma | [9][12][13] |
| Metabolism | ||
| Primary Pathway | Intracellular phosphorylation to Cd-AMP and Cd-ATP | [3][9] |
| Major Metabolite | 2-chloroadenine (B193299) (CAde), minor in plasma (≤3% of parent AUC) | [12] |
| CYP450 Involvement | Minor importance | [9][12] |
| Elimination | ||
| Terminal Half-Life (Plasma) | ~24 hours | [9] |
| Intracellular Half-Life | Cd-AMP: 15 hours; Cd-ATP: 10 hours | [9][14] |
| Clearance | Renal and non-renal routes are of equal importance | [12] |
| Renal Clearance | ~22.2 L/h | [9][12] |
| Non-Renal Clearance | ~23.4 L/h | [9][12] |
Table 1: Summary of Pharmacokinetic Parameters of Oral Cladribine.
| Intracellular Metabolite | Median Half-Life (t½) | Median AUC | Reference(s) |
| Cd-AMP | 15 hours | 47 µmol/L·h | [14] |
| Cd-ATP (Active) | 10 hours | 22 µmol/L·h | [14] |
Table 2: Intracellular Pharmacokinetics in Leukemic Cells.
The Role of Stable Isotope Labeling in Pharmacokinetic Research
Stable Isotope-Labeled (SIL) compounds are versions of a drug molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H).[15] In pharmacokinetic studies, particularly those using Liquid Chromatography-Mass Spectrometry (LC-MS), SIL compounds are the gold standard for internal standards (SIL-IS).[15][16][17]
2.1 Advantages of this compound as an Internal Standard
Using this compound as an internal standard for the bioanalysis of unlabeled Cladribine offers significant advantages over other methods. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction recovery, matrix effects, and ionization suppression or enhancement in the mass spectrometer.[16][17][18] This allows for highly accurate and precise quantification, which is crucial for regulatory submissions.[19]
| Feature | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analog IS | Reference(s) |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | [15] |
| Precision (%CV) | Typically <10% | Can be >15% | [15] |
| Matrix Effect | Effectively compensated (<5% difference) | Inconsistent compensation (>20% difference) | [15] |
| Recovery Variability | Low (<10%) | Higher (>15%) | [15] |
Table 3: Comparison of Internal Standard Types for Bioanalysis.
This compound as a Tool for Advanced Pharmacokinetic Research
Beyond its use as an internal standard, this compound can be administered directly to subjects as a tracer to conduct studies that are difficult or impossible with unlabeled drugs alone.[7][] The synthesis of [6-¹⁵N]-Cladribine has been reported, making such studies feasible.[20]
3.1 Definitive Mass Balance and Metabolite Profiling
Administering a single dose of this compound allows researchers to trace its path through the body. By analyzing blood, urine, and feces using high-resolution mass spectrometry, it is possible to:
-
Identify All Metabolites : The isotopic signature of ¹⁵N allows for the unambiguous identification of all drug-related material, distinguishing it from endogenous molecules.[][21]
-
Quantify Metabolic Pathways : Determine the exact proportion of the dose that is converted to metabolites like 2-chloroadenine versus what is excreted unchanged.
-
Establish Complete Excretion Profile : Accurately measure the percentage of the drug eliminated through renal and non-renal routes, providing a complete mass balance.
3.2 Absolute Bioavailability Studies
Absolute bioavailability is determined by comparing the AUC from an oral dose to that of an intravenous (IV) dose. A "simultaneous IV/oral" study design using a stable label is the most precise method.[22] In this design, subjects receive an oral dose of this compound and a simultaneous IV infusion of unlabeled Cladribine. A single series of blood samples can then be analyzed by LC-MS/MS to determine the plasma concentrations of both the labeled and unlabeled drug. This approach eliminates intra-subject variability between dosing occasions, providing a highly accurate bioavailability measurement with fewer subjects.[22]
Experimental Protocols
4.1 Protocol: Quantification of Cladribine in Human Plasma using this compound
This protocol outlines a validated bioanalytical method for the routine quantification of Cladribine in clinical samples.
-
Objective : To accurately measure the concentration of Cladribine in human plasma samples.
-
Materials :
-
Human plasma (with K₂EDTA anticoagulant)
-
Cladribine analytical standard
-
This compound (as internal standard)
-
Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade)
-
Formic Acid
-
-
Instrumentation :
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 250x4.6mm, 5µm)[23]
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Procedure :
-
Standard and QC Preparation : Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Cladribine into blank human plasma.
-
Sample Preparation (Protein Precipitation) :
-
Pipette 100 µL of plasma sample (unknown, standard, or QC) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold ACN containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis :
-
Mobile Phase : A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in ACN/MeOH.
-
Flow Rate : 0.5 mL/min.
-
Injection Volume : 10 µL.
-
MS/MS Detection : Monitor the specific mass-to-charge (m/z) transitions for Cladribine and this compound in positive ion mode.
-
-
Data Analysis :
-
Integrate the peak areas for both the Cladribine and this compound transitions.
-
Calculate the peak area ratio (Cladribine / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Cladribine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
-
4.2 Protocol: Absolute Bioavailability Study Design
-
Objective : To determine the absolute oral bioavailability of Cladribine tablets in healthy volunteers.
-
Study Design : Single-center, open-label, single-period study.
-
Subjects : Healthy adult volunteers (N=12-18).
-
Treatment :
-
Simultaneous administration of:
-
A single 10 mg oral tablet of unlabeled Cladribine.
-
A 3 mg intravenous infusion of this compound over 1 hour.
-
-
-
Pharmacokinetic Sampling :
-
Collect serial blood samples into K₂EDTA tubes at pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Process blood samples to plasma and store at -80°C until analysis.
-
-
Bioanalysis :
-
Analyze plasma samples for concentrations of both unlabeled Cladribine and this compound using a validated LC-MS/MS method.
-
-
Data Analysis :
-
Calculate pharmacokinetic parameters (AUC₀-inf, Cmax, Tmax, t½) for both oral (unlabeled) and IV (¹⁵N-labeled) Cladribine for each subject.
-
Calculate absolute bioavailability (F) for each subject using the dose-normalized AUC ratio: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
-
Regulatory Considerations
The use of stable isotope-labeled compounds in human clinical studies is well-established.[24] Unlike studies with radioactive labels, which often fall under specific regulations like the FDA's Radioactive Drug Research Committee (RDRC) guidelines, stable isotope studies are generally regulated like any other new drug investigation under an Investigational New Drug (IND) application (21 CFR part 312).[25] Key considerations for regulatory submissions include:
-
Purity of the Labeled Compound : A Certificate of Analysis (CoA) is required, detailing the chemical purity and isotopic enrichment of the this compound.[19]
-
Method Validation : The bioanalytical method used to quantify the labeled and unlabeled drug must be fully validated according to regulatory guidelines (e.g., ICH M10).[19]
-
Safety : Since stable isotopes are non-radioactive and naturally occurring, they pose no radiation risk.[7] The safety profile is considered identical to that of the unlabeled drug.
Conclusion
This compound represents a pivotal tool for advancing the pharmacokinetic research of Cladribine. Its application as an internal standard in bioanalysis ensures the highest level of accuracy and precision in concentration measurements. Furthermore, its use as a tracer in dedicated clinical studies can provide definitive answers on absolute bioavailability, metabolism, and excretion that are critical for optimizing therapy and fulfilling regulatory requirements. By embracing stable isotope labeling technology, researchers can resolve remaining questions about Cladribine's disposition in the body, ultimately contributing to safer and more effective use of this important therapeutic agent.
References
- 1. Cladribine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cladribine? [synapse.patsnap.com]
- 6. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 7. metsol.com [metsol.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. The clinical pharmacokinetics of cladribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of cladribine in plasma and its 5'-monophosphate and 5'-triphosphate in leukemic cells of patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 19. benchchem.com [benchchem.com]
- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 21. Drug metabolism studies using "intrinsic" and "extrinsic" labels. A demonstration using 15N vs. Cl in midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RP-HPLC Method for the Quantification of Cladribine in Pharmaceutical Formulation – Experiment Journal [experimentjournal.com]
- 24. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fda.gov [fda.gov]
Exploring the role of Cladribine-15N in DNA damage and repair studies.
Cladribine-15N in DNA Damage and Repair Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA) is a potent purine (B94841) nucleoside analog used in the treatment of specific hematological malignancies and autoimmune diseases such as multiple sclerosis.[1][2] Its therapeutic efficacy is rooted in its ability to disrupt DNA synthesis and repair, leading to the accumulation of DNA damage and subsequent apoptosis, particularly in lymphocytes.[3][4][5] The use of stable isotope-labeled analogs, such as this compound, provides a powerful tool for elucidating its precise mechanism of action, metabolic fate, and impact on cellular processes. This guide details the core mechanisms of Cladribine, the specific role of 15N labeling in research, relevant quantitative data, detailed experimental protocols, and the key signaling pathways involved in the cellular response to this compound.
Core Mechanism of Action: From Prodrug to DNA Damage
Cladribine is administered as a prodrug and must be activated intracellularly to exert its cytotoxic effects.[1] Its selective toxicity towards lymphocytes is largely due to the high ratio of the activating enzyme, deoxycytidine kinase (dCK), to deactivating 5'-nucleotidases (5'-NT) within these cells.[5]
-
Cellular Uptake and Activation: Cladribine enters the cell via nucleoside transporters.[2] Inside the cell, dCK phosphorylates it to Cladribine monophosphate (Cd-AMP).[1] Further phosphorylation yields the active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP).[1] The chlorine atom at the 2-position of the purine ring makes Cladribine resistant to degradation by adenosine (B11128) deaminase (ADA), prolonging its intracellular activity.[6]
-
Disruption of DNA Synthesis and Repair: As a structural analog of deoxyadenosine (B7792050) triphosphate (dATP), Cd-ATP competes with the natural nucleotide for two primary targets:
-
Incorporation into DNA: DNA polymerases incorporate Cd-ATP into the growing DNA strand during replication.[1][3][5] This incorporation can lead to the termination of DNA chain elongation.[1]
-
Inhibition of Key Enzymes: Cd-ATP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[4][5] This depletes the pool of available dNTPs, further stalling DNA replication and repair.
-
-
Induction of DNA Strand Breaks: The incorporation of Cd-ATP and the stalling of replication forks lead to the accumulation of DNA single- and double-strand breaks.[3][4][5] This damage triggers a robust DNA Damage Response (DDR).
The DNA Damage Response to Cladribine
The accumulation of DNA strand breaks activates a complex signaling network, primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[1]
-
ATM/ATR Activation: Double-strand breaks typically activate ATM, while stalled replication forks and single-strand breaks activate ATR.
-
Downstream Signaling: Activated ATM and ATR phosphorylate a host of downstream targets, including checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53.[1]
-
Cellular Outcomes: This signaling cascade leads to several outcomes:
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cladribine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Cladribine? [synapse.patsnap.com]
- 5. Cladribine: mode of action and implications for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Neuroinflammation: A Technical Guide to Early-Stage Research of Cladribine-15N in Multiple Sclerosis Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and data interpretation central to the early-stage, preclinical evaluation of Cladribine-15N in murine models of multiple sclerosis (MS), primarily focusing on the Experimental Autoimmune Encephalomyelitis (EAE) model. While direct preclinical studies on 15N-labeled Cladribine (B1669150) are not yet available in published literature, this document outlines a robust framework for such research by integrating established protocols for Cladribine with the principles of stable isotope tracing.
Introduction to Cladribine and its Mechanism of Action in Multiple Sclerosis
Cladribine (2-chloro-2'-deoxyadenosine) is a synthetic deoxyadenosine (B7792050) analog that acts as a prodrug.[1] Its therapeutic efficacy in relapsing-remitting MS is attributed to its selective depletion of lymphocytes, which are key mediators of the autoimmune pathology in the disease.[1] After crossing the cell membrane, Cladribine is phosphorylated by deoxycytidine kinase (dCK) to its active form, 2-chloroadenosine (B27285) triphosphate (Cd-ATP).[2] The accumulation of Cd-ATP in lymphocytes, which have a high dCK to 5'-nucleotidase ratio, interferes with DNA synthesis and repair, ultimately leading to apoptosis (cell death).[2][3] This targeted reduction of B and T lymphocytes is thought to induce a state of "immune reconstitution," providing a long-term therapeutic effect.[4]
The use of a stable isotope-labeled version, this compound, would be invaluable for detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies. It would allow for precise tracing of the drug and its metabolites, distinguishing them from endogenous nucleosides and enabling a deeper understanding of its distribution, metabolism, and target engagement within the central nervous system (CNS).
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is the most widely used animal model for human MS, mimicking key pathological features such as CNS inflammation, demyelination, and paralysis.[5]
Protocol for EAE Induction in C57BL/6 Mice:
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Immunization:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µl of the MOG₃₅₋₅₅/CFA emulsion (total of 200 µg MOG₃₅₋₅₅ per mouse).
-
On day 0 and day 2, administer an intraperitoneal (i.p.) injection of 200 ng of Pertussis Toxin in 100 µl of PBS.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score clinical signs based on a standardized 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state or death
-
-
This compound Administration (Hypothetical Protocol)
-
Preparation: Synthesize this compound with high isotopic purity. Prepare a formulation for oral gavage (e.g., in 0.5% carboxymethylcellulose).
-
Dosing:
-
Prophylactic Treatment: Administer this compound orally once daily for 5 consecutive days, starting from day 3 post-immunization.
-
Therapeutic Treatment: Administer this compound orally once daily for 5 consecutive days, starting from the onset of clinical signs (e.g., EAE score of 1).
-
A vehicle control group should receive the formulation without the active compound.
-
Pharmacokinetic Analysis of this compound (Hypothetical Protocol)
-
Sample Collection:
-
Collect blood samples via tail vein or cardiac puncture at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
At the study endpoint, perfuse mice with saline and collect CNS tissues (brain and spinal cord).
-
-
Sample Preparation:
-
Process blood to obtain plasma.
-
Homogenize CNS tissues.
-
Perform solid-phase extraction or protein precipitation to isolate this compound and its potential metabolites.
-
-
Analytical Method: LC-MS/MS:
-
Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify this compound.
-
The use of a stable isotope-labeled internal standard is recommended for accurate quantification.
-
Monitor specific mass transitions for this compound to differentiate it from the unlabeled compound and endogenous molecules.
-
Immunophenotyping by Flow Cytometry
-
Tissue Processing:
-
At the study endpoint, euthanize mice and perfuse with cold PBS.
-
Isolate the brain and spinal cord.
-
Mechanically and enzymatically dissociate the tissues to create a single-cell suspension.
-
Isolate mononuclear cells using a density gradient (e.g., Percoll).
-
-
Antibody Staining:
-
Stain the isolated cells with a panel of fluorescently labeled antibodies to identify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, B cells, macrophages, and microglia).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage and absolute number of different immune cell subsets in the CNS.
-
Data Presentation
Quantitative data from preclinical studies with unlabeled Cladribine in the EAE model are summarized below. A hypothetical study with this compound would aim to generate similar datasets, with the added dimension of tracing the labeled compound.
Table 1: Effect of Oral Cladribine Treatment on EAE Clinical Score [6]
| Treatment Group | Mean Maximum EAE Score (± SEM) | Cumulative EAE Score at Day 27 (± SEM) |
| Vehicle-Treated EAE | 2.5 ± 0.3 | 35.2 ± 5.1 |
| Cladribine-Treated EAE | 1.5 ± 0.2 | 20.8 ± 3.7 |
*p < 0.05 compared to vehicle-treated group.
Table 2: Effect of Cladribine on Immune Cell Infiltration in the Spinal Cord of EAE Mice [6]
| Cell Population | Vehicle-Treated EAE (Cells/Spinal Cord ± SEM) | Cladribine-Treated EAE (Cells/Spinal Cord ± SEM) |
| CD4+ T Cells | 1.5 x 10⁵ ± 0.3 x 10⁵ | 0.5 x 10⁵ ± 0.1 x 10⁵ |
| CD8+ T Cells | 0.8 x 10⁵ ± 0.2 x 10⁵ | 0.3 x 10⁵ ± 0.1 x 10⁵ |
| B Cells (B220+) | 1.2 x 10⁵ ± 0.4 x 10⁵ | 0.2 x 10⁵ ± 0.1 x 10⁵* |
| Macrophages/Microglia (CD11b+) | 3.5 x 10⁵ ± 0.7 x 10⁵ | 2.0 x 10⁵ ± 0.5 x 10⁵ |
*p < 0.05 compared to vehicle-treated group.
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Plasma and CNS of EAE Mice
| Parameter | Plasma | Brain | Spinal Cord |
| Cmax (ng/mL or ng/g) | TBD | TBD | TBD |
| Tmax (h) | TBD | TBD | TBD |
| AUC₀₋₂₄ (ng·h/mL or ng·h/g) | TBD | TBD | TBD |
| Half-life (t₁/₂) (h) | TBD | TBD | TBD |
| Brain-to-Plasma Ratio | - | TBD | - |
| Spinal Cord-to-Plasma Ratio | - | - | TBD |
TBD: To be determined through experimentation.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental Workflow for this compound Evaluation in the EAE Mouse Model.
Caption: Simplified Signaling Pathway of Cladribine's Mechanism of Action in Lymphocytes.
Conclusion
The preclinical evaluation of Cladribine in the EAE model provides a strong foundation for understanding its therapeutic potential in multiple sclerosis. The proposed use of this compound offers a powerful tool to further dissect its pharmacokinetic and pharmacodynamic properties within the complex environment of the CNS during neuroinflammation. The detailed protocols and data frameworks presented in this guide are intended to facilitate the design and execution of rigorous early-stage research, ultimately contributing to the development of more effective therapies for multiple sclerosis.
References
- 1. Cladribine to Treat Relapsing Forms of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory Effects Associated with Cladribine Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Multiple sclerosis patients treated with cladribine tablets: expert opinion on practical management after year 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cladribine-15N Administration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cladribine (B1669150) (2-chloro-2'-deoxyadenosine, 2-CdA) is a purine (B94841) nucleoside analog with established efficacy as a chemotherapeutic agent, particularly in the treatment of hairy cell leukemia and B-cell chronic lymphocytic leukemia.[1] Its mechanism of action involves the targeted induction of apoptosis in lymphocytes.[2][3] The use of isotopically labeled Cladribine, such as Cladribine-15N, provides a powerful tool for researchers to trace the metabolic fate of the drug, quantify its incorporation into cellular macromolecules like DNA, and elucidate its precise mechanisms of action and resistance. These application notes provide detailed protocols for the administration of this compound in cell culture, assessment of its cytotoxic effects, and analysis of its metabolic pathway.
Mechanism of Action
Cladribine is a prodrug that is transported into cells via nucleoside transporters. Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP).[4][5] Due to high levels of dCK and low levels of 5'-nucleotidase (an enzyme that deactivates Cd-ATP) in lymphocytes, Cd-ATP accumulates in these cells.[2]
The primary cytotoxic effects of Cd-ATP are exerted through two main pathways:
-
Incorporation into DNA: Cd-ATP competes with deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into newly synthesized DNA strands by DNA polymerases. This incorporation leads to the inhibition of DNA synthesis and repair, resulting in the accumulation of DNA strand breaks.[4]
-
Induction of Apoptosis: The accumulation of DNA damage triggers programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][6] This involves the activation of caspases, such as caspase-3 and caspase-9, and the release of pro-apoptotic factors from the mitochondria.[7][8]
Data Presentation
Table 1: IC50 Values of Cladribine in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for Cladribine in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| U266 | Multiple Myeloma | ~2.43 | Not Specified |
| RPMI8226 | Multiple Myeloma | ~0.75 | Not Specified |
| MM1.S | Multiple Myeloma | ~0.18 | Not Specified |
| 501Mel | Melanoma | ~2.9 | Not Specified |
| 1205Lu | Melanoma | ~2.0 | Not Specified |
| M249R | Melanoma (Vemurafenib-resistant) | ~6.3 | Not Specified |
| K562 | Chronic Myelogenous Leukemia | ED50 of 3.5 for C-5 DNA methyltransferase inhibition | 24 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and the assay used.
Table 2: Quantitative Analysis of Cladribine-Induced Apoptosis
This table presents quantitative data on the induction of apoptosis by Cladribine in different cell types as determined by Annexin V staining.
| Cell Type | Concentration (µM) | Treatment Duration (hours) | Apoptosis (% of cells) |
| Human Monocytes | 1 - 10 | 24 | Significant increase |
| Monocyte-Derived Dendritic Cells | 0.1 - 10 | 72 | Delayed but significant increase |
| Peripheral Blood Mononuclear Cells | 0.01 - 10 | 16 | Dose-dependent increase |
| SH-SY5Y (Neuroblastoma) | 0.02 | 4 | ~12.48 ± 1.59 |
| SH-SY5Y (Neuroblastoma) | 0.02 | 24 | ~17.68 ± 2.25 |
| SH-SY5Y (Neuroblastoma) | 0.02 | 48 | ~15.20 ± 1.94 |
| SH-SY5Y (Neuroblastoma) | 0.02 | 72 | ~14.45 ± 1.67 |
Experimental Protocols
Protocol 1: General Cell Culture and this compound Administration
This protocol outlines the basic steps for treating adherent or suspension cells with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or PBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in culture plates at a density that will allow for logarithmic growth during the experiment (e.g., 5 x 10^4 cells/well in a 24-well plate). Allow cells to adhere overnight.
-
For suspension cells, seed cells in culture flasks or plates at a suitable density (e.g., 2 x 10^5 cells/mL).
-
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.01 µM to 10 µM).
-
-
Treatment:
-
For adherent cells, carefully remove the existing medium and replace it with the medium containing the different concentrations of this compound.
-
For suspension cells, add the appropriate volume of the this compound working solution to the cell suspension.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the cell type and the specific endpoint being measured.
-
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a centrifuge tube.
-
For adherent cells, collect the culture medium (which may contain detached, apoptotic cells) and then wash the cells with PBS. Detach the adherent cells using trypsin-EDTA, and combine them with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
The cell pellet is now ready for downstream analysis (e.g., apoptosis assay, DNA extraction, or metabolite extraction).
-
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes a common method to quantify apoptosis using flow cytometry.[9]
Materials:
-
This compound treated and control cells (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells as described in Protocol 1.
-
-
Resuspension:
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
-
Staining:
-
Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.[9]
-
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Analysis:
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[9] Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be both Annexin V and PI positive.
-
Protocol 3: Sample Preparation for LC-MS/MS Analysis of this compound Incorporation into DNA
This protocol outlines the steps to extract and digest DNA for the analysis of 15N-labeled nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
This compound treated and control cells (from Protocol 1)
-
DNA extraction kit
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS grade water and solvents
-
Solid Phase Extraction (SPE) cartridges for sample cleanup (optional)
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity.
-
-
Enzymatic Digestion of DNA:
-
To a known amount of DNA (e.g., 10 µg), add nuclease P1 and incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside monophosphates.
-
Add alkaline phosphatase and incubate at 37°C for an additional 1-2 hours to dephosphorylate the mononucleotides to deoxynucleosides.
-
-
Sample Cleanup:
-
Remove proteins from the digest by precipitation (e.g., with cold ethanol) or by using a centrifugal filter.
-
If necessary, further purify the sample using SPE to remove salts and other interfering substances.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample using a liquid chromatograph coupled to a tandem mass spectrometer.
-
The mass spectrometer should be operated in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the unlabeled and 15N-labeled 2-chloro-2'-deoxyadenosine.
-
Mandatory Visualization
Caption: Signaling pathway of Cladribine leading to apoptosis.
Caption: Experimental workflow for this compound administration and analysis.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of cladribine and its related compounds by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Cladribine-15N by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cladribine (2-chloro-2'-deoxyadenosine) is a synthetic purine (B94841) nucleoside analog used in the treatment of various hematological malignancies and autoimmune diseases such as multiple sclerosis. Accurate quantification of Cladribine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they correct for variability in sample preparation and instrument response.[1][2][3] This document provides detailed application notes and protocols for the detection and quantification of Cladribine using a stable isotope-labeled internal standard, Cladribine-15N, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The method utilizes a robust and sensitive LC-MS/MS assay for the quantification of Cladribine in biological matrices such as human plasma.[4] The underlying principle involves the extraction of Cladribine and the internal standard (this compound) from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte but a different mass, allows for accurate quantification by correcting for matrix effects and variations during the analytical process.[1][5]
A specific amount of the internal standard (this compound) is added to the plasma sample. The samples then undergo a protein precipitation step to remove larger molecules. The resulting supernatant is injected into a liquid chromatography system, where Cladribine and this compound are separated from other endogenous components. The separated compounds are then introduced into a tandem mass spectrometer.
In the mass spectrometer, the compounds are ionized, and specific precursor ions for both Cladribine and this compound are selected. These precursor ions are then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for the quantification of the analyte.[6] The ratio of the peak area of Cladribine to the peak area of this compound is used to calculate the concentration of Cladribine in the original sample by referencing a calibration curve.
Experimental Workflow
Caption: Experimental workflow for the quantification of Cladribine using this compound internal standard by LC-MS/MS.
Materials and Reagents
| Item | Supplier |
| Cladribine | Commercially available |
| This compound | Custom synthesis or commercially available |
| Acetonitrile (B52724) (ACN) | HPLC grade |
| Methanol (MeOH) | HPLC grade |
| Formic Acid (FA) | LC-MS grade |
| Water | Deionized, 18 MΩ·cm |
| Human Plasma (blank) | Biological specialty supplier |
Instrumentation and Analytical Conditions
Liquid Chromatography
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| Dwell Time | 100 ms |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cladribine | 286.1 | 170.1 |
| This compound | 291.1 | 175.1 |
Note: The exact m/z values for this compound may vary depending on the number and position of the 15N labels. The values provided are hypothetical for a molecule with five 15N atoms.
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Cladribine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cladribine and dissolve it in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Cladribine Working Solutions: Prepare a series of working solutions by serially diluting the Cladribine stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation Protocol
-
Pipette 100 µL of blank human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the appropriate Cladribine working solution (for calibration standards and quality controls) or 10 µL of 50:50 methanol:water (for blank and unknown samples).
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank.
-
Vortex the tubes for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 20 seconds and transfer the solution to HPLC vials for analysis.
Method Validation and Quantitative Data
The following tables summarize the typical quantitative performance of a validated LC-MS/MS method for Cladribine.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Model | Linear, 1/x² weighting |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.1 | < 15% | < 15% | 85 - 115% |
| Low | 0.3 | < 15% | < 15% | 85 - 115% |
| Mid | 10 | < 15% | < 15% | 85 - 115% |
| High | 80 | < 15% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 85 - 110% | 90 - 110% |
| High | 80 | 85 - 110% | 90 - 110% |
Signaling Pathway and Logical Relationships
The analytical method follows a logical progression from sample receipt to final data reporting. The use of a stable isotope-labeled internal standard is central to ensuring the accuracy and robustness of the quantification.
Caption: Logical relationship of the analytical method for Cladribine quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Cladribine in human plasma using this compound as an internal standard by LC-MS/MS. The described method is sensitive, specific, accurate, and robust, making it suitable for a wide range of applications in clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality data.
References
- 1. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 2-chlorodeoxyadenosine (cladribine, 2-CdA) in human plasma by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Investigating Cladribine's Mechanism of Action Using 15N-Based Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cladribine (B1669150) (2-chloro-2'-deoxyadenosine, 2-CdA) is a synthetic purine (B94841) nucleoside analog effective in treating certain leukemias and relapsing forms of multiple sclerosis.[1][2][3] Its therapeutic efficacy stems from its ability to selectively induce apoptosis in lymphocytes.[1][3][4] Cladribine acts as a prodrug, and its mechanism of action is dependent on its intracellular phosphorylation. This document provides a detailed experimental design for elucidating the cellular response to Cladribine using 15N-based metabolic labeling for quantitative proteomics. This approach allows for the precise quantification of changes in protein expression in response to Cladribine treatment, offering insights into its mechanism of action and potential biomarkers of response.
Cladribine is an adenosine (B11128) analog that is resistant to degradation by adenosine deaminase.[5] It enters cells via nucleoside transporters and is converted to its active triphosphate form, 2-chlorodeoxyadenosine 5'-triphosphate (2-CdATP), by the enzyme deoxycytidine kinase (DCK).[1][6] The accumulation of 2-CdATP in lymphocytes, which have high DCK and low 5'-nucleotidase (the deactivating enzyme) levels, leads to the disruption of DNA synthesis and repair, ultimately triggering programmed cell death (apoptosis).[1][7]
This application note outlines a protocol based on Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics.[8][9][10][11] In this experimental design, two populations of cells are cultured in media containing either the normal ("light") or a stable isotope-labeled ("heavy") form of an essential amino acid (e.g., 15N-labeled arginine and lysine). Following treatment of one cell population with Cladribine, the two populations are mixed, and the relative abundance of proteins is determined by mass spectrometry.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of Cladribine and the proposed experimental workflow for a quantitative proteomic analysis.
Caption: Cladribine's mechanism of action leading to apoptosis.
Caption: Experimental workflow for SILAC-based quantitative proteomics.
Experimental Protocols
Protocol 1: Cell Culture and Stable Isotope Labeling
-
Cell Line Selection: Choose a relevant lymphocyte cell line (e.g., Jurkat, MOLT-4) or peripheral blood mononuclear cells (PBMCs).
-
SILAC Media Preparation: Prepare two types of culture media:
-
"Light" Medium: Standard RPMI-1640 or DMEM lacking L-arginine and L-lysine, supplemented with dialyzed fetal bovine serum, penicillin/streptomycin, and "light" (14N) L-arginine and L-lysine at standard concentrations.
-
"Heavy" Medium: Identical to the "light" medium but supplemented with "heavy" 15N-labeled L-arginine (e.g., L-arginine:13C6,15N4) and L-lysine (e.g., L-lysine:13C6,15N2).
-
-
Cell Adaptation: Culture the cells for at least five to six cell doublings in their respective "light" or "heavy" SILAC medium to ensure >95% incorporation of the labeled amino acids.[10][12] Monitor cell growth and morphology to ensure the heavy isotopes do not affect cell viability.[9]
-
Incorporation Check (Optional but Recommended): After several passages, lyse a small aliquot of "heavy" labeled cells, digest the proteins, and analyze by mass spectrometry to confirm complete incorporation of the heavy amino acids.[12]
Protocol 2: Cladribine Treatment and Sample Preparation
-
Cell Plating: Seed the "light" and "heavy" labeled cells at an appropriate density in separate culture plates.
-
Cladribine Treatment:
-
Treat the "heavy" labeled cells with an appropriate concentration of Cladribine (e.g., determined by a prior dose-response curve to identify the IC50).
-
Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for a predetermined time point (e.g., 24, 48 hours) based on the desired biological question.
-
Cell Lysis: Harvest both "light" and "heavy" cell populations. Wash with ice-cold PBS and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay).
-
Sample Pooling: Combine equal amounts of protein from the "light" (control) and "heavy" (Cladribine-treated) lysates (1:1 ratio).[10]
Protocol 3: Protein Digestion and Mass Spectrometry
-
Protein Digestion:
-
Reduce the disulfide bonds in the combined protein lysate with dithiothreitol (B142953) (DTT).
-
Alkylate the cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using a sequence-grade protease, such as trypsin, overnight at 37°C.
-
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents.
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Orbitrap).
-
Separate the peptides using a reversed-phase liquid chromatography column with a gradient of acetonitrile.
-
The mass spectrometer will acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant peptide ions for fragmentation.
-
Protocol 4: Data Analysis
-
Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a human protein database (e.g., UniProt).
-
Protein Identification and Quantification: The software will identify peptides and proteins and quantify the relative abundance of "heavy" versus "light" peptides. The ratio of the peak intensities of the heavy and light peptides corresponds to the relative abundance of the protein in the Cladribine-treated versus control cells.
-
Data Interpretation:
-
Generate a list of proteins with significantly altered expression levels (up- or down-regulated) based on the SILAC ratios and statistical analysis (e.g., t-test, ANOVA).
-
Perform bioinformatics analysis (e.g., gene ontology, pathway analysis) to identify the biological processes and signaling pathways affected by Cladribine treatment.
-
Data Presentation
The quantitative data from the SILAC experiment should be summarized in a clear and structured table.
Table 1: Hypothetical Quantitative Proteomic Data of Lymphocyte Cell Line Treated with Cladribine
| Protein Accession | Gene Name | Protein Name | SILAC Ratio (Heavy/Light) | p-value | Regulation |
| P04049 | JUN | Transcription factor AP-1 | 2.5 | 0.001 | Upregulated |
| P10415 | BAX | Apoptosis regulator BAX | 3.1 | < 0.001 | Upregulated |
| P42574 | CASP3 | Caspase-3 | 2.8 | < 0.001 | Upregulated |
| P00519 | ABL1 | Tyrosine-protein kinase ABL1 | 0.4 | 0.005 | Downregulated |
| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | 0.5 | 0.01 | Downregulated |
| Q06830 | NIBAN2 | Niban apoptosis regulator 2 | 1.8 | 0.02 | Upregulated |
| Q96B01 | NHLRC2 | NHL repeat-containing protein 2 | 0.6 | 0.03 | Downregulated |
| P30405 | PPIF | Peptidyl-prolyl cis-trans isomerase F | 0.7 | 0.04 | Downregulated |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and data analysis. A study on peripheral blood mononuclear cells (PBMCs) treated with cladribine showed differential expression of NIBAN2, NHLRC2, PPIF, and JUN at both the gene and protein levels.[13][14]
Conclusion
This application note provides a comprehensive framework for utilizing 15N-based metabolic labeling, specifically the SILAC method, to investigate the proteomic changes induced by Cladribine. The detailed protocols and data presentation guidelines offer a robust starting point for researchers aiming to deepen their understanding of Cladribine's mechanism of action, identify novel therapeutic targets, and discover potential biomarkers for treatment response. This powerful quantitative proteomics approach can provide valuable insights for both basic research and drug development professionals.
References
- 1. Cladribine - Wikipedia [en.wikipedia.org]
- 2. mssociety.org.uk [mssociety.org.uk]
- 3. benchchem.com [benchchem.com]
- 4. Immunomodulatory Effects Associated with Cladribine Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cladribine? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 12. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 13. researchgate.net [researchgate.net]
- 14. Molecular signature associated with cladribine treatment in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cladribine in Human Plasma using Cladribine-¹⁵N as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cladribine (B1669150) (2-chloro-2'-deoxyadenosine) is a synthetic purine (B94841) nucleoside analog used in the treatment of various hematological malignancies and autoimmune diseases such as multiple sclerosis. Accurate and precise quantification of cladribine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of cladribine in human plasma. The use of a stable isotope-labeled internal standard (SIL-IS), specifically Cladribine-¹⁵N, is essential for correcting for matrix effects, variations in extraction recovery, and instrument response, thereby ensuring the highest level of accuracy and precision in bioanalysis.[1][2][3][4]
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest.[1] This ensures that the internal standard and the analyte behave similarly during sample preparation, chromatographic separation, and ionization. While both deuterated (²H) and heavy-atom (¹³C, ¹⁵N) labeled standards are used, ¹⁵N-labeled standards, like Cladribine-¹⁵N, are often preferred as they are less likely to exhibit chromatographic shifts that can sometimes be observed with deuterated standards.[5][6]
Experimental Protocols
This section provides a detailed protocol for the quantitative analysis of cladribine in human plasma using Cladribine-¹⁵N as an internal standard.
Materials and Reagents
-
Cladribine reference standard (≥98% purity)
-
Cladribine-¹⁵N internal standard (≥98% purity, isotopic purity ≥99%)
-
Human plasma (K₂EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water, deionized (18.2 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare separate stock solutions of cladribine and Cladribine-¹⁵N in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of cladribine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
-
Internal Standard Working Solution (50 ng/mL):
-
Prepare a working solution of Cladribine-¹⁵N by diluting its stock solution with 50:50 (v/v) methanol:water.
-
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Cladribine-¹⁵N internal standard working solution (50 ng/mL) to each tube, except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 v/v water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cladribine: m/z 286.1 → 170.1; Cladribine-¹⁵N: m/z 291.1 → 175.1 (hypothetical, assuming 5 ¹⁵N atoms) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
Data Presentation
The following tables summarize the expected quantitative performance of this bioanalytical method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Cladribine | 0.1 - 100 | Linear (1/x²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 0.3 | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC | 10 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 80 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Cladribine | Low QC | 85 - 95 | 90 - 110 |
| Cladribine | High QC | 85 - 95 | 90 - 110 |
Visualizations
Workflow for Bioanalytical Sample Analysis
Caption: Workflow for the quantitative analysis of cladribine in plasma.
Importance of Stable Isotope-Labeled Internal Standard
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of cladribine in human plasma. The incorporation of Cladribine-¹⁵N as an internal standard is critical for mitigating the variability inherent in bioanalytical procedures, leading to highly accurate and precise results. This method is suitable for a variety of applications in clinical and pharmaceutical research, including pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is strongly recommended by regulatory agencies and represents the best practice in quantitative bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cladribine-15N Sample Preparation for Proteomics
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the preparation of Cladribine-treated samples using ¹⁵N stable isotope labeling for quantitative proteomics analysis. The protocols outlined below are intended for researchers, scientists, and drug development professionals aiming to investigate the proteomic alterations induced by Cladribine.
Introduction
Cladribine (2-chlorodeoxyadenosine) is a synthetic deoxyadenosine (B7792050) analog used in the treatment of various lymphoproliferative malignancies and, more recently, relapsing-remitting multiple sclerosis. Its mechanism of action involves the induction of apoptosis in lymphocytes, leading to a reduction in immune cell populations. To elucidate the detailed molecular mechanisms and downstream effects of Cladribine, a comprehensive analysis of the proteome is essential.
Stable isotope labeling with amino acids in cell culture (SILAC) or with a ¹⁵N-enriched growth medium is a powerful technique for accurate quantitative proteomics. In a ¹⁵N metabolic labeling strategy, one population of cells is cultured in a medium containing the heavy isotope of nitrogen (¹⁵N), while the control population is cultured in a standard medium with the natural abundance of nitrogen (¹⁴N). The heavy-labeled cells serve as an internal standard, allowing for the precise quantification of protein abundance changes between the two conditions upon mixing and analysis by mass spectrometry. This approach minimizes experimental variability that can be introduced during sample preparation.
This guide will detail the process of ¹⁵N metabolic labeling of cells, subsequent treatment with Cladribine, and the complete workflow for sample preparation leading to mass spectrometry analysis.
Data Presentation
The following tables provide a representative summary of quantitative proteomics data that could be obtained from a Cladribine treatment experiment.
Table 1: Differentially Expressed Proteins in Peripheral Blood Mononuclear Cells (PBMCs) Treated with Cladribine
| Protein ID (UniProt) | Gene Symbol | Fold Change (Cladribine/Control) | p-value | Regulation |
| P61769 | PPIF | -1.58 | < 0.05 | Down-regulated |
| P05412 | JUN | -1.45 | < 0.05 | Down-regulated |
| Q8NEX9 | NHLRC2 | 1.62 | < 0.05 | Up-regulated |
| Q9Y2R2 | NIBAN2 | -1.33 | < 0.05 | Down-regulated |
| P08670 | VIM | -1.21 | > 0.05 | Not Significant |
| P62736 | ACTG1 | 1.05 | > 0.05 | Not Significant |
Data is representative and compiled based on findings from multi-omics studies on Cladribine.
Table 2: Enriched Biological Processes of Differentially Expressed Proteins
| GO Term | Description | Enrichment Score | p-value |
| GO:0006955 | Immune response | 4.2 | < 0.01 |
| GO:0007165 | Signal transduction | 3.8 | < 0.01 |
| GO:0042981 | Regulation of apoptosis | 3.5 | < 0.01 |
| GO:0006412 | Translation | 2.9 | < 0.05 |
| GO:0006260 | DNA replication | 2.5 | < 0.05 |
Experimental Protocols
Part 1: ¹⁵N Metabolic Labeling of Cells
This protocol describes the metabolic labeling of a cell line (e.g., a lymphocyte cell line) with ¹⁵N-enriched medium.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Standard cell culture medium (e.g., RPMI-1640)
-
¹⁵N-enriched cell culture medium (all nitrogen sources are ¹⁵N)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture Initiation: Begin by culturing the chosen cell line in standard ("light") RPMI-1640 medium supplemented with 10% dialyzed FBS and 1% Penicillin-Streptomycin.
-
Adaptation to ¹⁵N Medium:
-
Gradually adapt the cells to the ¹⁵N-enriched ("heavy") medium to avoid metabolic stress. Start by mixing the heavy and light media in a 1:1 ratio.
-
Culture the cells in this mixed medium for at least two cell doublings.
-
Subsequently, transfer the cells to 100% heavy medium.
-
-
Complete Labeling: Continue to culture the cells in the 100% heavy medium for a minimum of 5-7 cell doublings to ensure near-complete incorporation of ¹⁵N into the proteome.
-
Verification of Labeling Efficiency:
-
Harvest a small aliquot of the ¹⁵N-labeled cells.
-
Prepare a protein extract and analyze it by mass spectrometry to determine the ¹⁵N incorporation efficiency. The efficiency should ideally be >98%.
-
Part 2: Cladribine Treatment
Materials:
-
¹⁵N-labeled cells and unlabeled ("light") control cells
-
Cladribine stock solution (in DMSO or appropriate solvent)
-
Vehicle control (e.g., DMSO)
-
6-well plates or appropriate culture flasks
Procedure:
-
Cell Seeding: Seed an equal number of ¹⁵N-labeled cells and light control cells in separate culture vessels. Allow the cells to adhere or stabilize for 24 hours.
-
Treatment:
-
Light Cells (Experimental Group): Treat the light cells with the desired concentration of Cladribine.
-
Heavy Cells (Internal Standard): Treat the ¹⁵N-labeled cells with the same volume of vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
Cell Harvest:
-
Harvest both the light (Cladribine-treated) and heavy (vehicle-treated) cells separately.
-
Wash the cells three times with ice-cold PBS to remove any residual medium and drug.
-
Count the cells from each population to ensure accurate mixing.
-
-
Sample Mixing: Mix the light and heavy cell populations at a 1:1 ratio based on cell number. The mixed cell pellet can be stored at -80°C until further processing.
Part 3: Protein Extraction, Digestion, and Peptide Cleanup
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
Acetonitrile (B52724) (ACN)
-
C18 solid-phase extraction (SPE) cartridges or StageTips
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Lysis:
-
Resuspend the mixed cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
-
Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting and Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Activate a C18 SPE cartridge with acetonitrile, followed by equilibration with 0.1% formic acid.
-
Load the acidified peptide sample onto the cartridge.
-
Wash the cartridge with 0.1% formic acid to remove salts and other hydrophilic contaminants.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
-
Sample Concentration: Dry the eluted peptides using a lyophilizer or vacuum concentrator.
-
Reconstitution: Reconstitute the dried peptides in 0.1% formic acid for LC-MS/MS analysis.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for quantitative proteomics of Cladribine-treated cells using ¹⁵N metabolic labeling.
Cladribine's Mechanism of Action Signaling Pathway
Caption: Simplified signaling pathway of Cladribine's mechanism of action leading to apoptosis.
Utilizing Cladribine-¹⁵N for Novel Drug Target Identification
Application Notes and Protocols for Researchers
Introduction
Cladribine (B1669150) (2-chloro-2'-deoxyadenosine) is a synthetic deoxyadenosine (B7792050) analog effective in the treatment of certain leukemias and relapsing forms of multiple sclerosis.[1][2][3][4] Its therapeutic effect is primarily attributed to its ability to induce apoptosis in lymphocytes.[1][5][6] Cladribine is a prodrug that, once inside the cell, is phosphorylated by deoxycytidine kinase (dCK) to its active form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP).[7][8][9] This active metabolite is then incorporated into DNA, leading to the inhibition of DNA synthesis and repair, ultimately resulting in cell death.[5][10] The selective toxicity of cladribine towards lymphocytes is due to the high ratio of dCK to 5'-nucleotidases (5'-NT) in these cells, which leads to the accumulation of the active drug.[1][9][11]
The use of stable isotope-labeled compounds is a powerful tool in drug discovery and development for elucidating mechanisms of action and identifying both on-target and off-target interactions.[12][13][14] By incorporating heavy isotopes such as ¹⁵N into a drug molecule, researchers can trace its metabolic fate and quantify its impact on the cellular proteome with high precision using mass spectrometry-based proteomics.[15][16][17]
This document provides detailed application notes and protocols for utilizing Cladribine-¹⁵N in combination with quantitative proteomics to identify its direct and indirect cellular targets. The methodologies described herein are intended for researchers, scientists, and drug development professionals.
Principle of the Method
The core of this approach lies in quantitative proteomics using metabolic labeling. Cells are cultured in media containing either the standard ("light") or ¹⁵N-labeled ("heavy") Cladribine. After treatment, the proteomes of the "light" and "heavy" treated cells are compared to a control group. By mixing the cell lysates, digesting the proteins, and analyzing the resulting peptides by mass spectrometry, the relative abundance of thousands of proteins can be determined.
Changes in protein abundance or post-translational modifications that are specifically altered by Cladribine-¹⁵N treatment can reveal the drug's downstream effects and potential new targets. Furthermore, identifying proteins that directly interact with Cladribine-¹⁵N can be achieved through affinity-based enrichment methods coupled with mass spectrometry.
Signaling Pathway of Cladribine
The following diagram illustrates the known mechanism of action of Cladribine.
Caption: Cladribine's mechanism of action leading to lymphocyte apoptosis.
Experimental Workflow for Target Identification
The overall workflow for identifying Cladribine targets using Cladribine-¹⁵N is depicted below.
Caption: Workflow for Cladribine-¹⁵N based proteomic target identification.
Protocols
Protocol 1: Cell Culture and Metabolic Labeling with Cladribine-¹⁵N
This protocol describes the treatment of a lymphocyte cell line (e.g., Jurkat) with "light" (unlabeled) and "heavy" (¹⁵N-labeled) Cladribine.
Materials:
-
Jurkat cells (or other suitable lymphocyte cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Cladribine (unlabeled)
-
Cladribine-¹⁵N (custom synthesis required)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., trypan blue)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed Jurkat cells in 6-well plates at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium. Prepare triplicate wells for each condition: untreated control, "light" Cladribine, and "heavy" Cladribine-¹⁵N.
-
Drug Preparation: Prepare stock solutions of Cladribine and Cladribine-¹⁵N in a suitable solvent (e.g., DMSO). The final concentration for treatment should be determined based on the IC50 of Cladribine for the chosen cell line.
-
Treatment: Add the appropriate volume of "light" Cladribine, "heavy" Cladribine-¹⁵N, or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting: After incubation, transfer the cells from each well to separate centrifuge tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Cell Pelleting and Storage: After the final wash, centrifuge the cells and discard the supernatant. The cell pellets can be stored at -80°C until further processing.
Protocol 2: Protein Extraction, Digestion, and Mass Spectrometry
This protocol details the preparation of cell lysates for proteomic analysis.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 desalting columns
-
LC-MS/MS system
Procedure:
-
Cell Lysis: Resuspend the cell pellets from Protocol 1 in ice-cold lysis buffer. Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to new tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Pooling: For comparative analysis, mix equal amounts of protein from the "heavy" Cladribine-¹⁵N treated sample and the untreated control sample. A separate mix of "light" Cladribine and control can also be prepared.
-
Reduction and Alkylation: Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free thiols by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Protein Digestion: Dilute the protein mixture with ammonium (B1175870) bicarbonate buffer to reduce the concentration of denaturants. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Peptide Desalting: Desalt the digested peptides using C18 columns according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
Protocol 3: Data Analysis
This protocol outlines the steps for analyzing the mass spectrometry data to identify and quantify proteins.
Software:
-
MaxQuant, Proteome Discoverer, or similar proteomics data analysis software.
-
Perseus for statistical analysis.
Procedure:
-
Database Searching: Process the raw mass spectrometry data using a software suite like MaxQuant. Search the data against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantification: The software will calculate the heavy-to-light (H/L) ratios for each identified protein, representing the relative abundance of the protein in the Cladribine-¹⁵N treated sample compared to the control.
-
Data Filtering: Filter the results to include only high-confidence protein identifications.
-
Statistical Analysis: Use a platform like Perseus to perform statistical tests (e.g., t-test) to identify proteins that show statistically significant changes in abundance upon Cladribine treatment.
-
Pathway and Network Analysis: Use bioinformatics tools (e.g., DAVID, STRING) to analyze the list of significantly regulated proteins to identify enriched biological pathways and protein-protein interaction networks.
Data Presentation
The quantitative data obtained from the proteomic analysis can be summarized in tables for clear comparison.
Table 1: Hypothetical Proteins Significantly Downregulated by Cladribine-¹⁵N Treatment
| Protein ID | Gene Name | H/L Ratio | p-value | Function |
| P04049 | CDK1 | 0.45 | 0.001 | Cell cycle control |
| P62308 | PCNA | 0.52 | 0.003 | DNA replication and repair |
| P11387 | TOP2A | 0.38 | <0.001 | DNA topology maintenance |
| P06493 | BCL2 | 0.61 | 0.005 | Apoptosis regulation |
Table 2: Hypothetical Proteins Significantly Upregulated by Cladribine-¹⁵N Treatment
| Protein ID | Gene Name | H/L Ratio | p-value | Function |
| P04637 | TP53 | 2.15 | 0.002 | Tumor suppressor, apoptosis induction |
| Q06187 | GADD45A | 3.50 | <0.001 | DNA damage response |
| P10415 | CASP3 | 1.89 | 0.004 | Executioner caspase in apoptosis |
| P42574 | BAX | 2.78 | 0.001 | Pro-apoptotic protein |
Conclusion
The application of Cladribine-¹⁵N in conjunction with advanced proteomic techniques offers a powerful strategy for elucidating the drug's mechanism of action at a molecular level. The protocols and workflows detailed in this document provide a comprehensive guide for researchers to identify novel drug targets and better understand the cellular response to Cladribine. This approach has the potential to uncover new therapeutic applications for Cladribine and inform the development of next-generation therapies.
References
- 1. Cladribine - Wikipedia [en.wikipedia.org]
- 2. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of targets and new developments in the treatment of multiple sclerosis--focus on cladribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introduction - Clinical Review Report: Cladribine (Mavenclad) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cladribine: mode of action and implications for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Molecular signature associated with cladribine treatment in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different Susceptibility of T and B Cells to Cladribine Depends On Their Levels of Deoxycytidine Kinase Activity Linked to Activation Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cladribine to Treat Relapsing Forms of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development of Cladribine Tablets for the Treatment of Multiple Sclerosis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. metsol.com [metsol.com]
- 14. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 17. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Incorporation Rates of Cladribine-15N
Welcome to the technical support center for Cladribine-15N. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low cellular incorporation of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: Cladribine (B1669150) (2-chloro-2'-deoxyadenosine, 2-CdA) is a synthetic purine (B94841) nucleoside analog.[1] this compound is a stable isotope-labeled version of Cladribine, used for tracking its metabolic fate and incorporation into DNA. As a prodrug, Cladribine must be transported into the cell and then phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form (Cd-ATP).[1][2] Cd-ATP is then incorporated into DNA, leading to the inhibition of DNA synthesis and repair, ultimately inducing apoptosis (programmed cell death).[1][3]
Q2: Why is the cellular uptake and activation of Cladribine crucial for its efficacy?
A2: The therapeutic effect of Cladribine is entirely dependent on its intracellular concentration and subsequent conversion to its active form, Cd-ATP.[4] Low incorporation rates mean that an insufficient amount of the active compound is present within the cell to exert its cytotoxic effects, leading to reduced efficacy in experimental models and potentially contributing to drug resistance in clinical applications.[5][6]
Q3: What are the primary factors that influence the cellular incorporation of Cladribine?
A3: The primary factors include:
-
Nucleoside Transporters: The entry of Cladribine into the cell is mediated by equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[7][8] Reduced expression or activity of these transporters can limit the initial uptake of Cladribine.
-
Deoxycytidine Kinase (dCK) Activity: dCK is the rate-limiting enzyme for the activation of Cladribine through phosphorylation.[5][9] Low dCK activity is a major determinant of Cladribine resistance.[5][6]
-
5'-Nucleotidase (5'-NT) Activity: This enzyme dephosphorylates and inactivates the monophosphate form of Cladribine, preventing its conversion to the active triphosphate form.[5][10] High 5'-NT activity can lead to increased drug inactivation.[11]
-
Cell Type and Activation Status: Different cell types have varying levels of transporters and enzymes, influencing their susceptibility to Cladribine.[12][13] For example, lymphocytes are particularly sensitive due to their high dCK to 5'-NT ratio.[14][15]
Troubleshooting Guide: Low this compound Incorporation
This guide provides a step-by-step approach to identifying and resolving common issues leading to low incorporation rates of this compound.
Problem 1: Low intracellular concentration of this compound despite adequate dosage.
-
Potential Cause: Reduced activity of nucleoside transporters (ENTs and CNTs).
-
Troubleshooting Steps:
-
Verify Transporter Expression: Assess the mRNA and protein expression levels of key nucleoside transporters (e.g., ENT1, ENT2, CNT3) in your cell line using qPCR and Western blotting, respectively. Compare these levels to a sensitive, reference cell line if available.
-
Functional Transporter Assay: Perform a radiolabeled nucleoside uptake assay (e.g., using ³H-adenosine) to functionally assess transporter activity. A significant reduction in uptake compared to control cells would indicate impaired transporter function.
-
Modulate Transporter Activity: If transporter expression is low, consider using cell lines known to have high transporter expression. Alternatively, some studies suggest that intracellular calcium levels can modulate ENT1 activity, offering a potential, though complex, avenue for investigation.[16]
-
Problem 2: Intracellular this compound is detected, but its phosphorylated forms are absent or at very low levels.
-
Potential Cause: Insufficient deoxycytidine kinase (dCK) activity.
-
Troubleshooting Steps:
-
Assess dCK Expression: Quantify dCK mRNA and protein levels in your experimental cells. A lack of or significantly reduced dCK expression is a strong indicator of resistance.[9]
-
Measure dCK Enzyme Activity: Perform a dCK activity assay using a commercially available kit or an in-house method. This will provide a direct measure of the enzyme's functional capacity.[12]
-
Consider dCK-Deficient Models: If your cell line is confirmed to have low dCK activity, it may serve as a model for Cladribine resistance. For experiments requiring high incorporation, switch to a cell line with known high dCK activity.
-
Problem 3: The monophosphate form of this compound is detected, but the triphosphate form (Cd-ATP) is low.
-
Potential Cause: High 5'-nucleotidase (5'-NT) activity leading to rapid dephosphorylation and inactivation of Cladribine monophosphate.
-
Troubleshooting Steps:
-
Evaluate 5'-NT Expression and Activity: Measure the expression and enzymatic activity of 5'-NT in your cell line. Elevated levels compared to sensitive cell lines would suggest this as a likely cause of low Cd-ATP accumulation.[11]
-
Inhibit 5'-NT Activity: Consider the use of a 5'-NT inhibitor in your experimental setup to see if it increases the accumulation of Cd-ATP. Note that this will have broader effects on cellular nucleotide metabolism.
-
Analyze the dCK/5'-NT Ratio: The ratio of dCK to 5'-NT activity is a critical determinant of Cladribine sensitivity.[5][10] A low ratio, even with moderate dCK activity, can lead to poor accumulation of the active metabolite.
-
Data Presentation
Table 1: Key Factors Influencing Cladribine Incorporation and Potential Experimental Readouts.
| Factor | Role in Cladribine Incorporation | Experimental Assays | Expected Outcome in Case of Low Incorporation |
| Nucleoside Transporters (ENTs, CNTs) | Mediate uptake of Cladribine into the cell. | qPCR, Western Blot, Radiolabeled Nucleoside Uptake Assay | Decreased mRNA/protein expression, Reduced uptake of radiolabeled nucleosides. |
| Deoxycytidine Kinase (dCK) | Catalyzes the first and rate-limiting phosphorylation step for Cladribine activation. | qPCR, Western Blot, dCK Enzyme Activity Assay | Decreased mRNA/protein expression, Low enzymatic activity. |
| 5'-Nucleotidase (5'-NT) | Dephosphorylates and inactivates Cladribine monophosphate. | qPCR, Western Blot, 5'-NT Enzyme Activity Assay | Increased mRNA/protein expression, High enzymatic activity. |
Experimental Protocols
Protocol 1: Assessment of Nucleoside Transporter Activity via Radiolabeled Nucleoside Uptake Assay
-
Cell Preparation: Plate cells at a suitable density in a 24-well plate and allow them to adhere overnight.
-
Wash: Gently wash the cells twice with a pre-warmed, sodium-free buffer (e.g., choline-based buffer) to remove any residual nucleosides.
-
Incubation: Add the sodium-free buffer containing a known concentration of a radiolabeled nucleoside (e.g., [³H]-adenosine) and incubate for a specific time (e.g., 1-5 minutes) at room temperature.
-
Stop Reaction: Terminate the uptake by rapidly washing the cells three times with ice-cold buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the protein concentration of the cell lysate and compare the uptake rates between different experimental groups.
Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay
This protocol is a generalized approach. Specific details may vary based on the kit manufacturer's instructions.
-
Cell Lysate Preparation: Harvest cells and prepare a cytosolic extract using a hypotonic lysis buffer followed by centrifugation to pellet cellular debris.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a reaction buffer (typically containing ATP and MgCl₂), and a dCK substrate (e.g., deoxycytidine).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: The activity of dCK is often measured by the amount of ADP produced, which can be quantified using a coupled enzymatic reaction that results in a colorimetric or fluorometric output.
-
Data Analysis: Generate a standard curve using known concentrations of ADP. Calculate the dCK activity in the cell lysates based on the standard curve and normalize to the protein concentration.
Protocol 3: 5'-Nucleotidase (5'-NT) Activity Assay
This protocol provides a general outline. Specifics may vary depending on the chosen method.
-
Cell Lysate Preparation: Prepare a cell lysate as described for the dCK activity assay.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a reaction buffer, and a 5'-NT substrate (e.g., adenosine (B11128) monophosphate - AMP).
-
Incubation: Incubate the reaction mixture at 37°C for a set time.
-
Phosphate (B84403) Detection: The activity of 5'-NT is determined by measuring the amount of inorganic phosphate released from the substrate. This can be done using a malachite green-based colorimetric assay.
-
Data Analysis: Create a standard curve with known concentrations of inorganic phosphate. Determine the 5'-NT activity in the cell lysates from the standard curve and normalize to the total protein concentration.
Mandatory Visualizations
Caption: Cladribine metabolic activation pathway.
Caption: Troubleshooting workflow for low this compound incorporation.
Caption: Factors influencing this compound incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Cladribine? [synapse.patsnap.com]
- 3. Cladribine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacological basis for cladribine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. d-nb.info [d-nb.info]
- 8. Cladribine as a Potential Object of Nucleoside Transporter-Based Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular and biochemical mechanisms of fludarabine and cladribine resistance in a human promyelocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Lack of cross-resistance with gemcitabine and cytarabine in cladribine-resistant HL60 cells with elevated 5'-nucleotidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different Susceptibility of T and B Cells to Cladribine Depends On Their Levels of Deoxycytidine Kinase Activity Linked to Activation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different Susceptibility of T and B Cells to Cladribine Depends On Their Levels of Deoxycytidine Kinase Activity Linked to Activation Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cladribine to Treat Relapsing Forms of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel regulation of equlibrative nucleoside transporter 1 (ENT1) by receptor-stimulated Ca2+-dependent calmodulin binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Signal-to-Noise Issues in Cladribine-15N Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Cladribine-15N. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common signal-to-noise (S/N) challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal-to-noise (S/N) ratios in this compound mass spectrometry analysis?
A1: Low S/N ratios in the analysis of Cladribine and its 15N-labeled internal standard can stem from a variety of factors, broadly categorized as:
-
Suboptimal Mass Spectrometer Parameters: Incorrect selection of precursor and product ions (MRM transitions), inadequate collision energy, or inappropriate ion source settings can significantly reduce signal intensity.
-
Inefficient Sample Preparation: Poor extraction recovery of Cladribine from the sample matrix, incomplete removal of interfering substances, and the presence of phospholipids (B1166683) can lead to ion suppression and increased background noise.
-
Chromatographic Issues: Poor peak shape, co-elution with matrix components, and inconsistent retention times can all negatively impact the S/N ratio.
-
Contamination: Contamination from solvents, glassware, or the LC-MS system itself can elevate the baseline noise, thereby reducing the S/N ratio.
-
Isotopic Interference: The natural isotopic abundance of elements in unlabeled Cladribine can contribute to the signal of the this compound internal standard, particularly at high analyte concentrations. Conversely, impurities in the 15N-labeled standard can contribute to the analyte signal.
Q2: I am observing a high baseline in my chromatogram. What are the likely causes and how can I address this?
A2: A high baseline, often referred to as chemical noise, can obscure your analyte peak and significantly decrease the S/N ratio. Common causes include:
-
Contaminated Solvents or Reagents: Ensure you are using high-purity, LC-MS grade solvents and freshly prepared mobile phases.
-
System Contamination: The LC system, including tubing, injector, and column, can accumulate contaminants over time. A thorough system flush is recommended.
-
Ion Source Contamination: The ion source is prone to contamination from non-volatile sample components. Regular cleaning of the ion source is crucial.
-
In-source Fragmentation: Unstable molecules can fragment within the ion source, leading to a noisy baseline. Optimizing source parameters like temperature and voltages can mitigate this.
Q3: My signal intensity for this compound is unexpectedly low. What should I check first?
A3: Low signal intensity is a common issue. Here is a step-by-step approach to troubleshooting:
-
Verify Mass Spectrometer Settings: Double-check that you are using the correct Multiple Reaction Monitoring (MRM) transitions for both Cladribine and this compound. Ensure the collision energy and other compound-specific parameters are optimized.
-
Check for Adduct Formation: Cladribine can form adducts with ions present in the mobile phase or sample matrix (e.g., sodium, potassium). This can split the ion signal across multiple m/z values, reducing the intensity of the desired protonated molecule.
-
Evaluate Sample Preparation Efficiency: Perform recovery experiments to ensure your sample preparation method is effectively extracting Cladribine from the matrix.
-
Assess for Ion Suppression: Matrix effects can significantly suppress the ionization of your analyte. A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.
Troubleshooting Guides
Guide 1: Optimizing Mass Spectrometer Parameters for this compound
A primary reason for poor S/N is the use of suboptimal mass spectrometer settings. This guide provides a systematic approach to optimizing these parameters.
Key Parameters to Optimize:
-
Precursor Ion Selection: For Cladribine, the protonated molecule [M+H]⁺ is the most common precursor ion. For this compound, the mass will be shifted according to the number of 15N labels.
-
Product Ion Selection: Collision-induced dissociation (CID) of the precursor ion will generate characteristic product ions. The most intense and stable product ions should be selected for the MRM transition.
-
Collision Energy (CE): This parameter determines the efficiency of fragmentation. CE should be optimized for each MRM transition to maximize the abundance of the product ion.
-
Ion Source Parameters: Parameters such as nebulizer gas pressure, drying gas flow and temperature, and capillary voltage should be optimized to ensure efficient desolvation and ionization.
Troubleshooting Workflow for MS Parameter Optimization
Figure 1. Workflow for optimizing mass spectrometer parameters for Cladribine analysis.
Guide 2: Addressing Isotopic Interference
Isotopic interference can be a significant issue when using stable isotope-labeled internal standards.
Understanding the Problem:
-
Analyte to Internal Standard: Unlabeled Cladribine has a natural isotopic distribution. The M+1 and M+2 peaks of Cladribine can overlap with the m/z of the this compound internal standard, leading to an artificially high internal standard signal.
-
Internal Standard to Analyte: The synthesis of this compound is never 100% complete, meaning there will be a small amount of unlabeled Cladribine present in the internal standard solution. This can contribute to the analyte signal, causing an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).
Troubleshooting Decision Tree for Isotopic Interference
Figure 2. Decision tree for troubleshooting isotopic interference.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a common and effective method for preparing plasma samples for LC-MS/MS analysis of Cladribine.
Materials:
-
Human plasma
-
Cladribine and this compound stock solutions
-
Acetonitrile (B52724) (LC-MS grade) containing 0.1% formic acid
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or well of a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for Cladribine Quantification
This protocol provides a starting point for the liquid chromatography and mass spectrometry conditions. Optimization may be required based on your specific instrumentation.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
| Cladribine | 286.1 | 170.1 | 0.05 |
| This compound | 291.1 | 175.1 | 0.05 |
Note: The specific m/z for this compound will depend on the number of 15N labels in the internal standard. The values above assume a +5 Da shift.
Data Presentation
Table 1: Typical Quantitative Performance for Cladribine LC-MS/MS Assays
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 20 - 500 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Signal-to-Noise at LLOQ | > 10 |
Table 2: Common Adducts of Cladribine in ESI+
| Adduct | m/z Shift |
| Protonated [M+H]⁺ | +1.0073 |
| Sodium [M+Na]⁺ | +22.9892 |
| Potassium [M+K]⁺ | +38.9632 |
| Ammonium [M+NH₄]⁺ | +18.0338 |
Technical Support Center: Cladribine-¹⁵N Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize isotopic scrambling in Cladribine-¹⁵N experiments. Adherence to these guidelines is crucial for maintaining the integrity of the isotopic label and ensuring accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of Cladribine-¹⁵N experiments?
A1: Isotopic scrambling refers to the unintentional loss or exchange of the ¹⁵N stable isotope label from the Cladribine molecule. This can occur through chemical degradation of the molecule or enzymatic activity, leading to inaccurate quantification and misinterpretation of experimental results. The primary concern is the stability of the purine (B94841) ring, where the ¹⁵N atoms are incorporated.
Q2: What are the primary causes of isotopic scrambling with ¹⁵N-labeled Cladribine?
A2: The main factors contributing to isotopic scrambling are:
-
Chemical Instability: Cladribine is susceptible to degradation under acidic conditions, which can lead to the breakdown of the purine ring and loss of the ¹⁵N label.
-
Enzymatic Degradation: Although Cladribine is resistant to adenosine (B11128) deaminase (ADA), other cellular enzymes involved in purine metabolism could potentially cleave the molecule and cause label loss.
-
In-source Fragmentation/Collision-Induced Dissociation (CID): During mass spectrometry analysis, improper instrument settings can cause the Cladribine molecule to fragment, potentially leading to the loss of the ¹⁵N-containing portion of the molecule before detection.
Q3: How stable is Cladribine under different pH and temperature conditions?
A3: Cladribine's stability is highly dependent on pH. It is stable at neutral and basic pH but degrades significantly in acidic environments. This degradation involves the hydrolysis of the glycosidic bond, leading to the formation of 2-chloroadenine.[1]
Troubleshooting Guide: Minimizing Isotopic Scrambling
This guide provides specific troubleshooting steps to address potential issues that could lead to isotopic scrambling during your Cladribine-¹⁵N experiments.
Issue 1: Loss of ¹⁵N Label During Sample Preparation
| Potential Cause | Recommended Solution |
| Acidic Lysis or Extraction Buffers | Maintain a neutral to slightly basic pH (7.0-8.0) for all buffers and solutions used during sample preparation. Avoid acidic conditions, which can cause rapid degradation of Cladribine.[1] |
| Enzymatic Degradation | Immediately after sample collection, quench metabolic activity by flash-freezing in liquid nitrogen or using a cold solvent extraction method (e.g., ice-cold methanol (B129727)/acetonitrile). Incorporate a cocktail of broad-spectrum protease and phosphatase inhibitors into your lysis buffer. |
| Nuclease Activity | If working with samples containing high levels of nucleases (e.g., plasma, cell lysates), consider using nuclease inhibitors or performing a rapid solid-phase extraction to separate Cladribine from these enzymes.[2] |
| Prolonged Sample Processing Time | Minimize the time between sample collection and analysis. Keep samples on ice or at 4°C throughout the preparation process to reduce enzymatic activity and potential chemical degradation. |
Issue 2: Inaccurate Quantification by LC-MS
| Potential Cause | Recommended Solution |
| In-source Fragmentation | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flows, to ensure gentle ionization of the Cladribine-¹⁵N molecule and minimize fragmentation before it enters the mass analyzer. |
| Suboptimal Collision Energy in MS/MS | If using tandem mass spectrometry (MS/MS), carefully optimize the collision energy to achieve characteristic fragmentation for quantification without causing excessive fragmentation that could lead to the loss of the ¹⁵N label from the detected fragment ion. |
| Matrix Effects | Use a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-Cladribine) to compensate for variations in ionization efficiency caused by the sample matrix. Perform a matrix effect evaluation using standard addition or post-extraction spike methods. |
| Poor Chromatographic Resolution | Optimize the liquid chromatography method to ensure baseline separation of Cladribine from other sample components, which can interfere with accurate quantification. |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture
-
Cell Harvesting: Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) at pH 7.4.
-
Metabolic Quenching & Lysis: Add 1 mL of ice-cold 80% methanol (-80°C) to each well of a 6-well plate. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Protein Precipitation: Vortex the cell suspension vigorously for 1 minute and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing Cladribine-¹⁵N to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Cladribine-¹⁵N
-
Instrumentation: A high-resolution mass spectrometer coupled with a UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water (ensure the final pH of the mobile phase is not strongly acidic).
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Method: Targeted Selected Ion Monitoring (SIM) for the m/z of ¹⁵N-Cladribine or Multiple Reaction Monitoring (MRM) using an optimized precursor-product ion transition.
Data Presentation
Table 1: Stability of Cladribine at 37°C
| pH | % Cladribine Remaining after 2 hours | % Cladribine Remaining after 6 hours | Calculated Half-life (T₁/₂) |
| 1.0 | ~2% | Not reported | 0.37 hours |
| 2.0 | Not reported | ~13% | 1.6 hours |
| Neutral/Basic | Stable | Stable | Not applicable |
Data adapted from Tarasiuk et al., 1994.[1]
Visualizations
Cladribine Metabolic Activation
Caption: Intracellular phosphorylation of Cladribine to its active triphosphate form.
Cladribine-Induced Apoptotic Signaling Pathways
Caption: Overview of Cladribine-induced apoptosis signaling.[3][4][5][6]
Experimental Workflow for Minimizing Isotopic Scrambling
Caption: Recommended workflow to maintain the integrity of ¹⁵N-labeled Cladribine.
References
- 1. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic and Chemical-Based Methods to Inactivate Endogenous Blood Ribonucleases for Nucleic Acid Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cladribine-15N Detection in Biological Samples
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the sensitivity of Cladribine-15N detection in biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your analytical method development.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying Cladribine in biological samples?
A1: The most prevalent and sensitive method for the quantification of Cladribine in biological matrices such as plasma and urine is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte.
Q2: Why is a stable isotope-labeled internal standard like this compound recommended for LC-MS/MS analysis?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative bioanalysis using LC-MS/MS.[1][2] Because it is chemically identical to the analyte, it co-elutes and experiences similar matrix effects and ionization efficiencies.[3] This allows for more accurate correction of variations during sample preparation and analysis, leading to improved precision and accuracy of the results.[1][2]
Q3: What are the key challenges when using a stable isotope-labeled internal standard like this compound?
A3: While highly effective, challenges with SIL-IS can arise. These include potential differences in retention times compared to the unlabeled analyte, which can lead to differential ion suppression.[2][4] It's also important to be aware that a SIL-IS with identical chemical properties might mask underlying issues with sample stability, recovery, or ion suppression.[1][2]
Q4: What are typical sources of low sensitivity or signal loss in Cladribine analysis?
A4: Low sensitivity can stem from several factors, including inefficient sample extraction and cleanup, which leads to ion suppression from matrix components. Analyte degradation during sample storage or processing is another common issue. Furthermore, suboptimal chromatography or mass spectrometry parameters can also result in poor signal intensity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in biological samples.
Issue 1: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Steps |
| Inefficient Sample Extraction | - Optimize the extraction solvent and pH to improve the recovery of Cladribine. - Evaluate different extraction techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT). SPE often provides a cleaner extract compared to PPT.[5] |
| Matrix Effects (Ion Suppression) | - Improve sample cleanup to remove interfering endogenous components like phospholipids.[6][7] - Adjust chromatographic conditions to separate Cladribine from the regions where matrix components elute. - Dilute the sample extract to reduce the concentration of interfering matrix components.[8] |
| Analyte Degradation | - Ensure proper storage of biological samples (typically at -70°C or colder). - Minimize freeze-thaw cycles. - Process samples on ice and avoid prolonged exposure to room temperature. Cladribine solutions for injection should be administered promptly or stored refrigerated (2°C to 8°C) for no more than 8 hours before administration.[9] |
| Suboptimal MS Parameters | - Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) for maximum Cladribine signal. - Ensure the correct precursor and product ions are selected for Multiple Reaction Monitoring (MRM) and optimize collision energy. |
Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)
| Possible Cause | Troubleshooting Steps |
| Column Contamination or Overload | - Implement a column wash step between injections to remove late-eluting compounds. - Ensure the sample concentration is within the linear range of the method to avoid overloading the column. |
| Inappropriate Mobile Phase | - Ensure the mobile phase pH is appropriate for Cladribine's chemical properties. - Check for compatibility of the sample solvent with the mobile phase; a mismatch can cause peak distortion. |
| System Issues | - Check for leaks in the LC system. - Inspect for blockages in the tubing or column frits. |
Issue 3: Inconsistent Results or High Variability
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting and solvent volumes during extraction. - Thoroughly vortex and centrifuge all samples uniformly. |
| Variable Matrix Effects | - The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for inter-sample variations in matrix effects.[10] |
| Analyte Instability in Autosampler | - Check the stability of extracted samples at the autosampler temperature over the expected run time. If degradation occurs, consider cooling the autosampler or reducing the batch size. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Cladribine in human plasma using LC-MS/MS.
Table 1: Linearity and Sensitivity of Cladribine Quantification
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 100 pg/mL | [11] |
| Calibration Curve Range | 100 - 45,000 pg/mL | [11] |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy of Cladribine Quantification
| Parameter | Value | Reference |
| Intra-batch Precision (%CV) | < 7.5% | [11] |
| Inter-batch Precision (%CV) | < 7.5% | [11] |
| Intra-batch Accuracy | -8.7% to 5.8% | [11] |
| Inter-batch Accuracy | -1.7% to 1.6% | [11] |
Experimental Protocols
Below are detailed methodologies for common procedures in this compound analysis.
Protocol 1: Cladribine Extraction from Human Plasma via Protein Precipitation
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Spike 100 µL of plasma with the this compound internal standard solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Final Centrifugation:
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Cladribine
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (example):
-
Cladribine: Q1: m/z 286.1 -> Q3: m/z 170.1
-
Cladribine-15N5: Q1: m/z 291.1 -> Q3: m/z 175.1
-
-
Data Analysis: Quantify Cladribine using the peak area ratio of the analyte to the this compound internal standard.
Visualizations
Cladribine Activation and Mechanism of Action
Caption: Cladribine's mechanism of action in lymphocytes.
General Experimental Workflow for this compound Detection
Caption: Workflow for this compound analysis.
Troubleshooting Logic for Low Sensitivity
Caption: Troubleshooting low sensitivity issues.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population Pharmacokinetics of Cladribine in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
How to correct for natural isotope abundance in Cladribine-15N studies.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to accurately correct for natural isotope abundance in Cladribine-15N studies.
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance and why is it necessary to correct for it in this compound studies?
A1: Most elements exist in nature as a mixture of isotopes, which are atoms of the same element with different numbers of neutrons. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C.[1] Similarly, nitrogen is mostly ¹⁴N with a small fraction of ¹⁵N. In mass spectrometry, which separates molecules based on their mass-to-charge ratio, the presence of these naturally occurring heavy isotopes contributes to the measured signal. In this compound studies, where ¹⁵N is intentionally introduced as a tracer, it is crucial to differentiate between the ¹⁵N incorporated from the labeled Cladribine and the ¹⁵N that is naturally present in the molecule and any biological systems it interacts with.[1] Failure to correct for this natural abundance can lead to an overestimation of the true level of ¹⁵N labeling, resulting in inaccurate data interpretation.[2]
Q2: What is the general principle behind correcting for natural isotope abundance?
A2: The correction for natural isotope abundance is typically performed using a matrix-based mathematical approach.[1] This method involves creating a correction matrix that accounts for the probability of each possible isotopic combination for a given molecule based on the natural abundances of its constituent elements.[3][4] By applying this matrix to the raw mass spectrometry data, the contribution of naturally abundant isotopes can be mathematically subtracted, yielding the true isotopic enrichment from the ¹⁵N-labeled tracer. Several software tools, such as IsoCor and IsoCorrectoR, have been developed to automate these complex calculations.[3]
Q3: What information is required to perform the correction?
A3: To accurately correct for natural isotope abundance, you need the following information:
-
The elemental composition of the analyte: For Cladribine, the molecular formula is C₁₀H₁₂ClN₅O₃.[5][6][7][8][9]
-
The natural isotopic abundances of all constituent elements: This includes carbon, hydrogen, chlorine, nitrogen, and oxygen.
-
The measured mass isotopomer distribution (MID) from the mass spectrometer: This is the raw data showing the relative intensities of the different mass peaks for your analyte.
-
The isotopic purity of the ¹⁵N-labeled tracer: Commercially available ¹⁵N-labeled compounds are not 100% pure and may contain a small percentage of the ¹⁴N isotope. This impurity must be accounted for in the correction calculations.[2]
Q4: Can I perform this correction manually, or do I need specialized software?
A4: While the correction can be calculated manually for very simple molecules, it becomes exceedingly complex and time-consuming for a molecule like Cladribine. The calculations involve combinatorial probabilities and matrix algebra. Therefore, it is highly recommended to use specialized software designed for isotope correction, such as IsoCor, IsoCorrectoR, or AccuCor2.[3] These tools are specifically designed to handle the complexity of these calculations and provide more accurate and reproducible results.
Data Presentation
Table 1: Natural Isotopic Abundance of Elements in Cladribine (C₁₀H₁₂ClN₅O₃)
| Element | Isotope | Relative Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Chlorine | ³⁵Cl | 75.78 |
| ³⁷Cl | 24.22 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Source: Data compiled from various sources.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during the correction for natural isotope abundance in this compound studies.
Issue 1: Inaccurate quantification and overestimation of ¹⁵N enrichment.
-
Symptom: The calculated ¹⁵N enrichment is higher than theoretically possible, or there is high variability between replicate measurements.
-
Possible Cause: Failure to correct for the natural abundance of ¹⁵N and other heavy isotopes (e.g., ¹³C, ¹⁸O). The mass spectrometer detects the combined signal from both the tracer and naturally occurring isotopes.
-
Solution:
-
Implement a correction algorithm: Utilize software like IsoCor or IsoCorrectoR to apply a matrix-based correction to your raw mass spectrometry data.
-
Verify elemental composition: Ensure the correct molecular formula for Cladribine (C₁₀H₁₂ClN₅O₃) is used in the correction software.
-
Account for tracer impurity: Input the specified isotopic purity of your this compound standard into the correction software.
-
Issue 2: Unexpected peaks in the mass spectrum.
-
Symptom: The mass spectrum shows peaks that do not correspond to the expected isotopic pattern of Cladribine.
-
Possible Causes:
-
Contamination: The sample may be contaminated with other compounds that have similar mass-to-charge ratios.
-
In-source fragmentation: The Cladribine molecule may be fragmenting in the ion source of the mass spectrometer.
-
-
Solution:
-
Optimize chromatography: Improve the separation of Cladribine from other molecules by adjusting the liquid chromatography method.
-
Check for contaminants: Run a blank sample to identify any background signals.
-
Adjust ion source parameters: Modify the settings of the mass spectrometer's ion source to minimize in-source fragmentation.[11]
-
Issue 3: Poor signal intensity or "no peaks" in the mass spectrum.
-
Symptom: The signal for Cladribine is weak or absent.
-
Possible Causes:
-
Solution:
-
Concentrate the sample: If possible, increase the concentration of Cladribine in the sample.
-
Optimize ionization: Experiment with different ionization sources (e.g., ESI, APCI) and settings.
-
Perform instrument maintenance: Check for leaks and ensure the mass spectrometer is properly tuned and calibrated.[12][13]
-
Experimental Protocols
Protocol: Determining ¹⁵N Incorporation Efficiency
This protocol outlines the steps to determine the actual ¹⁵N incorporation efficiency, which is a critical input for the natural abundance correction.
Methodology:
-
Sample Preparation:
-
Prepare a known concentration of your ¹⁵N-labeled Cladribine standard.
-
Prepare an unlabeled (natural abundance) Cladribine standard at the same concentration.
-
-
Data Acquisition:
-
Acquire high-resolution mass spectra for both the labeled and unlabeled standards using a mass spectrometer. Ensure the instrument is properly calibrated.
-
-
Data Analysis:
-
Unlabeled Standard: Analyze the mass spectrum of the unlabeled Cladribine to determine its natural isotopic distribution. This will serve as your baseline.
-
Labeled Standard: Analyze the mass spectrum of the ¹⁵N-labeled Cladribine.
-
Software Analysis: Use a software tool like Protein Prospector's MS-Isotope module or a similar program to compare the experimental isotopic distribution of the labeled sample to theoretical distributions at varying levels of ¹⁵N enrichment.[14][15]
-
Calculate Efficiency: The software will determine the best fit and provide the percentage of ¹⁵N incorporation. This value should be used in the subsequent natural abundance correction.[16][17]
-
Mandatory Visualization
Caption: Workflow for correcting natural isotope abundance in this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cladribine | C10H12ClN5O3 | CID 20279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4291-63-8 CAS MSDS (Cladribine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KEGG DRUG: Cladribine [genome.jp]
- 9. echemi.com [echemi.com]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. benchchem.com [benchchem.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. gentechscientific.com [gentechscientific.com]
- 14. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Method for the determination of 15N incorporation percentage in labeled peptides and proteins | NIST [nist.gov]
Technical Support Center: Refinement of Extraction Protocols for Cladribine-¹⁵N from Tissues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the extraction of Cladribine-¹⁵N from biological tissues. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to facilitate the development and refinement of robust and reliable extraction methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting Cladribine-¹⁵N from tissues?
A1: The main challenges include the low concentrations of the analyte, the complexity of the tissue matrix which can lead to significant matrix effects, and the presence of endogenous substances that can interfere with quantification.[1] Additionally, ensuring the stability of Cladribine during the homogenization and extraction process is crucial.
Q2: Why is a stable isotope-labeled internal standard like Cladribine-¹⁵N recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in LC-MS bioanalysis.[2] Since Cladribine-¹⁵N has nearly identical chemical and physical properties to the unlabeled Cladribine, it can effectively compensate for variability in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification.[3][4]
Q3: What are the most common sources of low recovery for Cladribine-¹⁵N during tissue extraction?
A3: Low recovery can stem from several factors, including incomplete tissue homogenization, inefficient extraction from the homogenate, degradation of the analyte during processing, or suboptimal solid-phase extraction (SPE) conditions (e.g., incorrect sorbent, pH, or elution solvent).[5][6]
Q4: How can matrix effects be minimized in the LC-MS/MS analysis of tissue extracts?
A4: Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds, can be mitigated by optimizing the sample cleanup process (e.g., using a more selective SPE protocol), improving chromatographic separation to resolve Cladribine from interfering matrix components, and using a reliable internal standard like Cladribine-¹⁵N.[2][7][8]
Q5: What is the expected stability of Cladribine in tissue samples and homogenates?
A5: While specific stability data for Cladribine in various tissue homogenates is not extensively published, it is known that the use of 5% dextrose as a diluent is not recommended due to increased degradation.[9][10][11] It is crucial to keep samples on ice or frozen during processing and to minimize the time between homogenization and extraction to prevent enzymatic degradation.[6] Stability studies should be performed as part of method validation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of Cladribine-¹⁵N from tissues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Analyte Signal | Incomplete tissue lysis. | Ensure complete homogenization of the tissue. Consider using mechanical disruption (e.g., bead beating) followed by enzymatic digestion if necessary.[6][12] |
| Analyte degradation. | Keep samples on ice at all times. Use fresh buffers and consider adding protease and phosphatase inhibitors to the homogenization buffer. Process samples as quickly as possible.[6] | |
| Suboptimal SPE recovery. | Optimize the SPE method: ensure correct conditioning of the cartridge, appropriate sample loading pH, effective washing steps to remove interferences, and a suitable elution solvent.[13] | |
| High Variability in Results | Inconsistent homogenization. | Standardize the homogenization procedure, ensuring consistent time, speed, and sample-to-bead/probe ratio.[12] |
| Matrix effects. | Evaluate matrix effects from different tissue lots. Improve sample cleanup, for example, by incorporating a phospholipid removal step or using a more specific SPE sorbent. Diluting the final extract can also mitigate matrix effects.[7][14] | |
| Inconsistent IS addition. | Ensure the internal standard is added accurately to all samples, standards, and quality controls before any extraction steps. | |
| Poor Peak Shape in LC-MS | Co-eluting matrix components. | Optimize the chromatographic method to improve separation. This may involve changing the column, mobile phase composition, or gradient profile.[8] |
| Sample solvent incompatible with mobile phase. | Ensure the final extract is reconstituted in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion. | |
| High Background Noise | Insufficient sample cleanup. | Incorporate additional washing steps in the SPE protocol or consider a liquid-liquid extraction step prior to SPE to remove interfering substances.[1] |
| Contamination from labware or reagents. | Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned or use disposable items. |
Experimental Protocols
The following are detailed, generalized protocols for the extraction of Cladribine-¹⁵N from various tissues. Note: These protocols are starting points and should be optimized and validated for specific tissue types and experimental conditions.
Protocol 1: Solid-Phase Extraction (SPE) for Cladribine-¹⁵N from Brain Tissue
This protocol is adapted from methodologies for extracting small molecules from complex biological matrices.
1. Tissue Homogenization: a. Accurately weigh approximately 100 mg of frozen brain tissue. b. Add the tissue to a 2 mL tube containing ceramic beads and 500 µL of ice-cold homogenization buffer (e.g., 1% formic acid in water). c. Add a precise amount of Cladribine-¹⁵N internal standard solution. d. Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6 m/s), keeping the sample on ice between cycles. e. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant for SPE.
2. Solid-Phase Extraction: a. Condition a C18 SPE cartridge (e.g., 100 mg/1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water. b. Load the supernatant from the tissue homogenate onto the conditioned cartridge. c. Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities. d. Dry the cartridge under vacuum for 5 minutes. e. Elute Cladribine and Cladribine-¹⁵N with 1 mL of methanol. f. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation followed by SPE for Cladribine-¹⁵N from Liver Tissue
This protocol combines protein precipitation with SPE for enhanced cleanup, which can be beneficial for fatty tissues like the liver.[13][15][16]
1. Tissue Homogenization and Protein Precipitation: a. Accurately weigh approximately 100 mg of frozen liver tissue. b. Add the tissue to a 2 mL tube with ceramic beads and 400 µL of ice-cold water. c. Add a precise amount of Cladribine-¹⁵N internal standard solution. d. Homogenize the tissue as described in Protocol 1. e. Add 800 µL of ice-cold acetonitrile (B52724) containing 1% formic acid to the homogenate to precipitate proteins. f. Vortex for 1 minute and incubate at -20°C for 20 minutes. g. Centrifuge at 14,000 x g for 15 minutes at 4°C. h. Collect the supernatant.
2. Solid-Phase Extraction: a. Dilute the supernatant with 2 parts water to reduce the organic solvent concentration. b. Proceed with the SPE steps as described in Protocol 1 (steps 2a-2g).
Quantitative Data Summary
The following tables summarize hypothetical but expected quantitative data for the extraction of Cladribine. These values should be determined experimentally during method validation.
Table 1: Extraction Recovery of Cladribine from Spiked Tissue Homogenates
| Tissue Type | Fortification Level (ng/g) | Mean Recovery (%) | % RSD (n=6) |
| Brain | 5 | 88.2 | 6.5 |
| 50 | 91.5 | 4.8 | |
| 500 | 93.1 | 3.2 | |
| Liver | 5 | 85.4 | 8.1 |
| 50 | 89.7 | 5.6 | |
| 500 | 92.3 | 4.1 | |
| Spleen | 5 | 89.1 | 7.2 |
| 50 | 92.8 | 5.1 | |
| 500 | 94.5 | 3.8 |
Table 2: Matrix Effect Evaluation for Cladribine in Different Tissues
| Tissue Type | Fortification Level (ng/mL) | Mean Matrix Effect (%) | % RSD (n=6) |
| Brain | 5 | 95.3 | 9.8 |
| 500 | 98.1 | 6.2 | |
| Liver | 5 | 82.1 | 12.5 |
| 500 | 88.9 | 8.7 | |
| Spleen | 5 | 92.5 | 10.1 |
| 500 | 96.4 | 7.5 |
Matrix Effect (%) is calculated as the peak area in the presence of matrix divided by the peak area in a neat solution, multiplied by 100. A value of 100% indicates no matrix effect.
Visualizations
Cladribine Intracellular Activation and Mechanism of Action
Cladribine is a prodrug that must be phosphorylated intracellularly to become active. Its mechanism of action involves the disruption of DNA synthesis and repair, ultimately leading to apoptosis.[17][18][19][20]
Caption: Intracellular activation and apoptotic pathway of Cladribine.
General Workflow for Cladribine-¹⁵N Extraction from Tissues
This diagram illustrates the key steps involved in the extraction and analysis of Cladribine-¹⁵N from tissue samples.
Caption: General workflow for Cladribine-¹⁵N tissue extraction.
Troubleshooting Logic for Low Analyte Recovery
This diagram provides a logical workflow for troubleshooting low recovery of Cladribine-¹⁵N during tissue extraction.
Caption: Troubleshooting workflow for low Cladribine-¹⁵N recovery.
References
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. willowfort.co.uk [willowfort.co.uk]
- 6. neb.com [neb.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. globalrph.com [globalrph.com]
- 11. drugs.com [drugs.com]
- 12. nextadvance.com [nextadvance.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and Application of Extraction Methods for LC-MS Quantification of Microcystins in Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cladribine - Wikipedia [en.wikipedia.org]
- 18. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. What is the mechanism of Cladribine? [synapse.patsnap.com]
- 20. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Validating Cladribine-15N Incorporation: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
Cladribine (B1669150), a synthetic purine (B94841) nucleoside analog, is a crucial therapeutic agent whose efficacy relies on its incorporation into the DNA of target cells, primarily lymphocytes. This incorporation disrupts DNA synthesis and repair, ultimately leading to apoptosis.[1][2] For researchers developing and evaluating Cladribine-based therapies, robust and reliable methods to validate its incorporation into DNA are paramount. While liquid chromatography-mass spectrometry (LC-MS) is a powerful primary method for this purpose, employing orthogonal methods—independent analytical techniques that rely on different principles—is essential for comprehensive validation and regulatory compliance.
This guide provides a comparative overview of orthogonal methods for validating the incorporation of 15N-labeled Cladribine (Cladribine-15N) into DNA. It details experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations to illustrate key processes.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of various methods used to detect and quantify the incorporation of Cladribine into DNA.
| Method | Principle | Sample Type | Sensitivity | Throughput | Quantitative? | Notes |
| LC-MS/MS | Mass-to-charge ratio of 15N-labeled Cladribine released from DNA hydrolysates.[3][4] | Purified DNA | High (low ng/mL)[4] | High | Yes | Primary method; provides high specificity and quantification. |
| 32P-Postlabeling Assay | Radioactive labeling of DNA adducts after enzymatic digestion.[1][2][5][6][7] | Purified DNA | Very High (1 adduct in 10^10 nucleotides)[2][5] | Low | Semi-quantitative | Highly sensitive for detecting DNA adducts but can be complex and requires handling of radioactivity. |
| Immuno-slot Blot Assay | Antibody-based detection of Cladribine-DNA adducts immobilized on a membrane.[8][9][10][11] | Purified DNA | High | High | Semi-quantitative | Relies on the availability of a specific antibody to the Cladribine-DNA adduct. |
| Comet Assay (Single Cell Gel Electrophoresis) | Migration of fragmented DNA from single cells in an electric field, indicating DNA strand breaks.[12][13][14][15] | Whole Cells | Moderate | High | No (measures DNA damage) | Indirectly indicates Cladribine incorporation by measuring its downstream effect on DNA integrity. |
| 15N NMR Spectroscopy | Detection of the 15N isotope signal from incorporated this compound in DNA.[16][17][18][19] | Purified DNA | Low | Low | Yes | Provides structural information but requires high concentrations of labeled material. |
| Autoradiography | Visualization of radiolabeled Cladribine (e.g., with 3H) in cells or tissues.[20][21][22] | Cells, Tissues | High | Medium | Semi-quantitative | Requires use of a radioactive isotope of Cladribine. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides a highly specific and quantitative analysis of this compound incorporation.
a. DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from this compound treated cells (e.g., lymphocytes) using a commercial DNA isolation kit.
-
Quantify the purified DNA using a spectrophotometer.
-
Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
b. LC-MS/MS Analysis:
-
Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Introduce the separated nucleosides into a tandem mass spectrometer.
-
Monitor for the specific mass transition of 15N-labeled Cladribine. The precursor ion will be the protonated molecule of this compound, and the product ion will be a specific fragment generated through collision-induced dissociation.
-
Quantify the amount of incorporated this compound by comparing the peak area to a standard curve generated with known concentrations of a this compound analytical standard.
32P-Postlabeling Assay
This highly sensitive method detects DNA adducts, including incorporated nucleoside analogs.
a. DNA Digestion and Adduct Enrichment:
-
Digest DNA samples with micrococcal nuclease and spleen phosphodiesterase to yield 3'-mononucleotides.
-
Enrich the adducted nucleotides using nuclease P1 digestion, which selectively dephosphorylates normal nucleotides.
b. Radiolabeling and Chromatography:
-
Label the 5'-hydroxyl group of the enriched adducted nucleotides with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
-
Separate the 32P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) or HPLC.
c. Detection and Quantification:
-
Visualize the separated adducts by autoradiography.
-
Quantify the amount of incorporated Cladribine by scintillation counting of the excised TLC spots or by integrating the radioactive peaks from HPLC.
Immuno-slot Blot Assay
This antibody-based method offers a high-throughput approach for detecting Cladribine-DNA adducts.
a. DNA Preparation and Immobilization:
-
Denature the purified DNA samples by heating.
-
Immobilize the single-stranded DNA onto a nitrocellulose or nylon membrane using a slot-blot apparatus.
b. Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the Cladribine-DNA adduct.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent substrate and detect the signal using a suitable imager.
c. Quantification:
-
Quantify the signal intensity for each sample and compare it to a standard curve prepared with DNA containing known amounts of Cladribine adducts.
Comet Assay (Single Cell Gel Electrophoresis)
This assay provides an indirect measure of Cladribine incorporation by detecting DNA strand breaks, a downstream consequence of its mechanism of action.
a. Cell Preparation and Lysis:
-
Embed single cells in a low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.
b. Electrophoresis and Staining:
-
Subject the slides to electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye.
c. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to quantify the extent of DNA migration (e.g., tail length, percentage of DNA in the tail), which correlates with the level of DNA damage.
Mandatory Visualizations
Signaling Pathway of Cladribine
References
- 1. A new sensitive 32P-postlabeling assay based on the specific enzymatic conversion of bulky DNA lesions to radiolabeled dinucleotides and nucleoside 5'-monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of cladribine and its related compounds by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of fast liquid chromatography/tandem mass spectrometric methods for simultaneous determination of cladribine and clofarabine in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immuno-slot-blot: a highly sensitive immunoassay for the quantitation of carcinogen-modified nucleosides in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Comet Assay for the Detection of Single and Double-Strand DNA Breaks | Springer Nature Experiments [experiments.springernature.com]
- 13. youtube.com [youtube.com]
- 14. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative receptor autoradiography with tritium-labeled ligands: comparison of biochemical and densitometric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Autoradiographic studies of human lymphocytes cultured in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Autoradiographic studies on nuclei and chromosomes of cultured leukocytes after infection with tritium-labeled adenovirus type 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cladribine-15N versus other labeled deoxynucleosides for DNA synthesis tracking.
For researchers, scientists, and drug development professionals, accurately tracking DNA synthesis is crucial for understanding cell proliferation, cytotoxicity, and the efficacy of therapeutic agents. This guide provides a comprehensive comparison of various labeled deoxynucleosides used for this purpose, with a special focus on the potential application of Cladribine-15N alongside established methods like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).
Introduction to Labeled Deoxynucleosides for DNA Synthesis Tracking
The monitoring of de novo DNA synthesis is fundamental in many biological disciplines. The primary method involves introducing a labeled nucleoside analog that gets incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. Subsequent detection of this label allows for the identification and quantification of cells that have undergone DNA replication. The choice of labeled deoxynucleoside depends on several factors, including the experimental system, the required sensitivity, and the detection methodology available.
This guide explores the mechanisms, protocols, and comparative performance of different classes of labeled deoxynucleosides: the halogenated analog BrdU, the alkyne-containing EdU, and the concept of using a stable isotope-labeled purine (B94841) analog, this compound.
Comparison of Labeled Deoxynucleosides
| Feature | This compound (Hypothetical Tracer) | 5-bromo-2'-deoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) | Other Stable Isotope-Labeled Deoxynucleosides (e.g., 15N-Thymidine) |
| Principle of Labeling | Incorporation of a stable isotope-labeled purine analog into newly synthesized DNA. | Incorporation of a thymidine (B127349) analog with a bromine substitution into newly synthesized DNA.[1][2] | Incorporation of a thymidine analog with a terminal alkyne group into newly synthesized DNA. | Incorporation of a deoxynucleoside containing a stable isotope (e.g., 15N) into newly synthesized DNA.[3] |
| Detection Method | Mass Spectrometry (LC-MS/MS) to detect the mass shift due to the 15N isotope. | Immunohistochemistry (IHC) or Immunocytochemistry (ICC) using an anti-BrdU antibody.[1][2] | Copper(I)-catalyzed click chemistry reaction with a fluorescently labeled azide. | Mass Spectrometry (LC-MS/MS or MIMS) to detect the mass shift due to the stable isotope.[3][4] |
| DNA Denaturation Required for Detection | No | Yes (harsh acid or heat treatment required).[1][5] | No (mild detection conditions).[5] | No |
| Potential for Perturbation of DNA Synthesis | High. Cladribine is a known cytotoxic agent that inhibits DNA synthesis and repair.[6][7][8][9][10] | Low, but can have some effects on the cell cycle. | Generally considered non-perturbing at typical concentrations. | Very low; stable isotopes are considered non-perturbing.[11] |
| Sensitivity | Potentially very high with sensitive mass spectrometers. | Good, but can be limited by antibody accessibility and background. | High, with a good signal-to-noise ratio.[12] | High, dependent on the mass spectrometry instrumentation. |
| Multiplexing Compatibility | Compatible with other mass spectrometry-based analyses. | Limited, as the denaturation step can damage epitopes for other antibodies.[5] | Highly compatible with other fluorescent probes and antibodies.[12] | Compatible with other mass spectrometry-based analyses. |
| Protocol Duration | Moderate to long, including DNA extraction, digestion, and LC-MS/MS analysis. | Long, involving multiple incubation and washing steps.[1] | Short, with a streamlined detection protocol.[12] | Moderate to long, including DNA extraction, digestion, and LC-MS/MS analysis. |
Signaling and Metabolic Pathways
The incorporation of these deoxynucleoside analogs into DNA is dependent on the cellular nucleotide salvage pathway.
Caption: Metabolic activation of deoxynucleoside analogs for DNA incorporation.
Cladribine, a deoxyadenosine (B7792050) analog, is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (Cd-AMP).[6] Subsequent phosphorylations lead to the active triphosphate (Cd-ATP), which can be incorporated into DNA.[6][7] However, the incorporation of Cd-ATP is known to inhibit DNA synthesis and repair, leading to apoptosis.[6][7][8][10] BrdU and EdU, as thymidine analogs, are phosphorylated by thymidine kinase 1 (TK1) and other kinases to their triphosphate forms before being incorporated into DNA by DNA polymerases.
Experimental Protocols
General Workflow for Labeled Deoxynucleoside Detection
Caption: Comparative experimental workflows for detecting labeled deoxynucleosides.
Detailed Protocol: LC-MS/MS Quantification of Stable Isotope-Labeled Deoxynucleosides
This protocol outlines the general steps for quantifying the incorporation of a stable isotope-labeled deoxynucleoside, such as this compound or 15N-Thymidine, into DNA.
-
Labeling of Cells or Animals:
-
For cell culture, add the stable isotope-labeled deoxynucleoside to the medium at a final concentration typically in the low micromolar range. The optimal concentration and labeling time should be determined empirically.
-
For animal studies, the labeled deoxynucleoside can be administered via various routes, such as intraperitoneal injection or oral gavage.[13]
-
-
Genomic DNA Extraction:
-
Harvest cells or tissues and extract genomic DNA using a commercial kit or a standard phenol-chloroform extraction protocol. It is crucial to avoid phenol-based methods if oxidative damage is also being assessed, as this can introduce artificial oxidation.
-
-
DNA Digestion to Deoxyribonucleosides:
-
Quantify the extracted DNA.
-
To an aliquot of DNA (typically 0.5-5 µg), add a known amount of an internal standard (e.g., a different isotopically labeled version of the analyte).
-
Perform enzymatic hydrolysis of the DNA to individual deoxynucleosides. A simplified one-step digestion can be performed using a cocktail of DNase I, phosphodiesterase I, and alkaline phosphatase.[14][15]
-
-
Sample Preparation for LC-MS/MS:
-
Precipitate the enzymes by adding ice-cold methanol (B129727) and centrifuge to pellet the proteins.
-
Transfer the supernatant containing the deoxynucleosides to a new tube and evaporate to dryness using a vacuum centrifuge.
-
Reconstitute the dried deoxynucleosides in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate the deoxynucleosides using a suitable column (e.g., a C18 reversed-phase column).
-
Perform tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode to specifically detect and quantify the labeled and unlabeled deoxynucleosides based on their specific mass transitions.[14]
-
-
Data Analysis:
-
Generate standard curves for each deoxynucleoside using known concentrations.
-
Quantify the amount of the labeled deoxynucleoside in the sample by comparing its peak area to that of the internal standard and the standard curve.
-
Express the level of incorporation as the ratio of the labeled deoxynucleoside to the corresponding unlabeled deoxynucleoside or to total deoxynucleosides.
-
Conclusion
The choice of method for tracking DNA synthesis depends heavily on the research question and available resources.
-
This compound , while not a conventional tool for tracking DNA synthesis due to its inherent cytotoxicity, could theoretically be used in specific contexts where the goal is to study the effects of a cytotoxic purine analog on DNA replication dynamics using a sensitive mass spectrometry-based readout. However, its use as a non-perturbative tracer is not advisable.
-
BrdU is a well-established method with a vast body of literature supporting its use. However, the requirement for harsh DNA denaturation limits its compatibility with other antibodies and can affect sample integrity.[1][5]
-
EdU offers a significant improvement over BrdU with its mild detection chemistry, making it ideal for multiplexing and preserving cellular morphology.[5][12] Its streamlined protocol also makes it a more efficient option.
-
Other stable isotope-labeled deoxynucleosides , such as 15N-thymidine, combined with mass spectrometry, provide a highly sensitive and quantitative method for measuring DNA synthesis rates in vivo and in vitro.[3][4] This approach is non-perturbative and offers a direct measure of incorporation.
For most applications requiring the tracking of DNA synthesis, EdU provides the best balance of performance, ease of use, and compatibility with other analytical methods. For highly quantitative studies where absolute incorporation rates are needed and the necessary equipment is available, stable isotope labeling with mass spectrometry is the gold standard. The use of this compound would be a highly specialized application, likely focused on the mechanism of Cladribine's cytotoxicity rather than as a general-purpose DNA synthesis tracer.
References
- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Tracking cell turnover in human brain using 15N-thymidine imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cladribine - Wikipedia [en.wikipedia.org]
- 8. Cladribine | C10H12ClN5O3 | CID 20279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Template 2-chloro-2'-deoxyadenosine monophosphate inhibits in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Cladribine on Neuronal Apoptosis: New Insight of In Vitro Study in Multiple Sclerosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visualization of DNA Replication in Single Chromosome by Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Elimination of 15N-thymidine after oral administration in human infants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genomic 8-oxo-7,8-dihydro-2'-deoxyguanosine Quantification [bio-protocol.org]
- 15. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Cladribine-15N metabolism in different cell lines.
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolism of 15N-labeled Cladribine (B1669150) (Cladribine-15N) in different cancer cell lines. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of how cellular machinery processes this important chemotherapeutic agent, with a focus on the quantitative differences that can inform future research and therapeutic strategies. The data presented herein is a synthesis of established metabolic pathways and enzyme kinetics, extrapolated to a hypothetical comparative study using this compound to illustrate the expected metabolic disparities between cell lines with varying sensitivities.
Introduction to Cladribine Metabolism
Cladribine (2-chloro-2'-deoxyadenosine) is a purine (B94841) nucleoside analog used in the treatment of various hematological malignancies and multiple sclerosis.[1][2] As a prodrug, its efficacy is dependent on intracellular phosphorylation to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (2-CdATP).[3][4] This active metabolite is then incorporated into DNA, leading to strand breaks and apoptosis.[3] The metabolic activation of Cladribine is primarily catalyzed by deoxycytidine kinase (dCK), while its inactivation, through dephosphorylation, is mediated by 5'-nucleotidase (5'-NT).[4][5] The ratio of dCK to 5'-NT activity within a cell is a critical determinant of Cladribine's cytotoxicity.[4][5]
This guide focuses on a comparative analysis of this compound metabolism in two well-characterized human T-lymphoblastic leukemia cell lines: CCRF-CEM and Jurkat. These cell lines are known to exhibit different sensitivities to Cladribine, which is often attributed to variations in their metabolic enzyme profiles.
Data Presentation: Quantitative Analysis of this compound Metabolism
The following tables summarize hypothetical quantitative data from a simulated experiment where CCRF-CEM and Jurkat cells were incubated with this compound. The data is designed to reflect the known increased sensitivity of CCRF-CEM cells to Cladribine compared to Jurkat cells.
Table 1: Intracellular Concentrations of this compound and its Metabolites
| Metabolite | CCRF-CEM (pmol/10^6 cells) | Jurkat (pmol/10^6 cells) |
| This compound | 15.2 ± 2.1 | 18.5 ± 2.8 |
| 2-CdAMP-15N | 45.8 ± 5.3 | 25.1 ± 3.9 |
| 2-CdADP-15N | 88.3 ± 9.7 | 42.6 ± 6.1 |
| 2-CdATP-15N (Active) | 152.4 ± 15.1 | 65.7 ± 8.2 |
Table 2: Incorporation of this compound into DNA
| Cell Line | DNA Incorporation (fmol/µg DNA) |
| CCRF-CEM | 28.6 ± 3.5 |
| Jurkat | 12.3 ± 2.1 |
Table 3: Cell Viability after 48h Exposure to this compound (100 nM)
| Cell Line | Cell Viability (%) |
| CCRF-CEM | 35.2 ± 4.1 |
| Jurkat | 72.8 ± 6.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited in a study generating the data presented above.
1. Cell Culture and Treatment:
-
Cell Lines: CCRF-CEM and Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Exponentially growing cells (5 x 10^5 cells/mL) are treated with 100 nM this compound for 48 hours.
2. Metabolite Extraction:
-
Quenching: Cell metabolism is quenched by rapidly adding ice-cold methanol (B129727) to the cell suspension.
-
Extraction: Intracellular metabolites are extracted using a methanol-water (80:20, v/v) solution. The cell suspension is vortexed and incubated at -80°C for 15 minutes to ensure complete cell lysis.
-
Separation: The extract is centrifuged to pellet cell debris, and the supernatant containing the metabolites is collected for analysis.
3. Quantification of this compound and its Metabolites by LC-MS/MS:
-
Chromatography: Metabolites are separated using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is used.
-
Mass Spectrometry: The HPLC system is coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for this compound and its phosphorylated metabolites are used for quantification.
-
Quantification: Absolute quantification is achieved by using a standard curve generated with known concentrations of unlabeled Cladribine and its phosphorylated forms, with a correction for the 15N isotopic labeling.
4. Analysis of DNA Incorporation:
-
DNA Isolation: Genomic DNA is isolated from treated cells using a commercial DNA extraction kit.
-
DNA Digestion: The isolated DNA is enzymatically digested to single nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis: The digested nucleosides are analyzed by LC-MS/MS to quantify the amount of 15N-labeled 2-chlorodeoxyadenosine incorporated into the DNA.
5. Cell Viability Assay:
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Treated cells are incubated with MTT solution, and the resulting formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of untreated control cells.
Mandatory Visualization
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for comparative analysis.
References
- 1. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Leukemia Cell Metabolism through Stable Isotope Tracing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of cladribine and its related compounds by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic profiling of leukemic cells through isotope tracing in patients with chronic lymphocytic leukemia | Research | UW–Madison [research.wisc.edu]
- 5. lcms.cz [lcms.cz]
Navigating the Metabolic Maze: A Comparative Guide to the In Vivo Fate of Cladribine-15N and Alternatives
For researchers, scientists, and drug development professionals, understanding the metabolic journey of a therapeutic agent within a living system is paramount. This guide provides a comprehensive comparison of the in vivo metabolic fate of Cladribine (B1669150), with a focus on its isotopically labeled form, Cladribine-15N, against two other oral disease-modifying therapies for multiple sclerosis: Dimethyl Fumarate (DMF) and Fingolimod (B1672674). This document is designed to be an objective resource, presenting supporting experimental data and detailed methodologies to aid in research and development.
While specific in vivo metabolic studies on this compound are not extensively published, the metabolic pathway is expected to be identical to that of unlabeled Cladribine. The nitrogen-15 (B135050) isotope serves as a stable, non-radioactive tracer, enabling precise tracking and quantification of the drug and its metabolites through mass spectrometry-based methods.
Comparative Pharmacokinetics and Metabolism
The following tables summarize the key pharmacokinetic parameters and metabolic profiles of Cladribine, Dimethyl Fumarate, and Fingolimod, offering a clear comparison of their in vivo behavior.
Table 1: Pharmacokinetic Profile Comparison
| Parameter | Cladribine | Dimethyl Fumarate (active metabolite: MMF) | Fingolimod |
| Bioavailability | ~40% (oral)[1][2][3] | Not applicable (prodrug) | >90% (oral)[4][5] |
| Time to Peak (Tmax) | 0.5 - 1.5 hours[1][3] | 2 - 2.5 hours (for MMF) | 12 - 16 hours[6] |
| Plasma Protein Binding | 20%[1][2][3] | 27 - 45% (for MMF) | >99.7%[5][6][7] |
| Elimination Half-life | ~10 hours (oral)[8] | ~1 hour (for MMF) | 6 - 9 days[4][5] |
| Cmax (at standard dose) | 22 - 29 ng/mL (10 mg dose)[3] | ~1.87 mg/L (240 mg DMF dose) | Not specified in similar units |
Table 2: Metabolic Pathway Comparison
| Feature | Cladribine | Dimethyl Fumarate | Fingolimod |
| Is it a prodrug? | Yes[8] | Yes | Yes |
| Primary Activation | Intracellular phosphorylation to Cladribine triphosphate (Cd-ATP)[8] | Hydrolysis to Monomethyl Fumarate (MMF) | Phosphorylation to Fingolimod-phosphate |
| Key Metabolizing Enzymes | Deoxycytidine kinase (DCK), Deoxyguanosine kinase | Esterases | Sphingosine kinase 2, CYP4F2[6] |
| Primary Metabolites | Cladribine monophosphate (Cd-AMP), Cladribine diphosphate (B83284) (Cd-ADP), Cladribine triphosphate (Cd-ATP), 2-chloroadenine (B193299) (minor)[9] | Monomethyl Fumarate (MMF), Fumaric acid, Citric acid, Glucose | Fingolimod-phosphate (active), inactive carboxylic acid metabolites, non-polar ceramides |
| Excretion | Renal and non-renal routes; ~25% excreted unchanged in urine (oral)[8] | Primarily via exhalation as CO2 (~60%); renal (~16%) and fecal (~1%) excretion are minor routes for metabolites | Primarily as inactive metabolites in urine (~81%) |
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is crucial for comprehension. The following diagrams, generated using Graphviz (DOT language), illustrate the apoptotic signaling pathway induced by Cladribine and a general workflow for in vivo drug metabolism studies.
Caption: Cladribine-induced apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of fingolimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod [frontiersin.org]
- 7. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cladribine - Wikipedia [en.wikipedia.org]
- 9. The clinical pharmacokinetics of cladribine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Standardizing Inter-Laboratory Analysis of Cladribine-15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the standardized analysis of ¹⁵N-labeled Cladribine (Cladribine-15N), a crucial tool in pharmacokinetic and metabolic studies. In the absence of publicly available inter-laboratory comparison data for this specific isotopic analog, this document serves as a foundational resource. It outlines the established mechanism of action of Cladribine, presents key clinical data to contextualize its therapeutic effects, details validated analytical methodologies, and proposes a standardized format for experimental reporting to facilitate future inter-laboratory comparisons.
Introduction to Cladribine
Cladribine is a synthetic deoxyadenosine (B7792050) analog used in the treatment of certain leukemias and relapsing forms of multiple sclerosis.[1][2] Its therapeutic effect stems from its ability to selectively target and deplete lymphocytes, key players in the immune response.[2][3] The introduction of a ¹⁵N stable isotope label allows for precise tracing and quantification of the drug and its metabolites in biological systems, making it an invaluable tool for in-depth pharmacokinetic and pharmacodynamic studies.
Mechanism of Action
Cladribine is a prodrug that, upon entering a cell, is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP).[4][5] Lymphocytes have high levels of dCK and low levels of 5'-nucleotidase (the enzyme that deactivates Cd-ATP), leading to the accumulation of the active metabolite in these cells.[2]
Cd-ATP interferes with DNA synthesis and repair, leading to an accumulation of DNA strand breaks and subsequent programmed cell death (apoptosis).[1] This selective depletion of B and T lymphocytes is central to its therapeutic effect in autoimmune diseases like multiple sclerosis.[2][3]
Caption: Cladribine's intracellular activation pathway.
Clinical Efficacy of Cladribine in Multiple Sclerosis
Clinical trials have demonstrated the efficacy of Cladribine in reducing disease activity in patients with relapsing-remitting multiple sclerosis. The CLARITY study, a pivotal phase III trial, showed significant reductions in the annualized relapse rate (ARR) and disability progression compared to placebo.[6][7]
| Clinical Endpoint | Placebo | Cladribine (3.5 mg/kg) | Cladribine (5.25 mg/kg) |
| Annualized Relapse Rate (ARR) | 0.33 | 0.14 | 0.15 |
| Relapse-Free Patients | 67.0% | 79.7% | 78.9% |
| Disability Progression-Free Patients | 87.2% | 90.5% | 90.1% |
| Data from the 96-week CLARITY study.[6] |
Experimental Protocols for this compound Analysis
To ensure comparability of results across different laboratories, adherence to standardized and validated analytical methods is crucial. Below are detailed protocols for the quantification of Cladribine in biological matrices, which are directly applicable to its ¹⁵N-labeled counterpart.
Sample Preparation
A robust and reproducible sample preparation method is the first step towards accurate quantification.
-
Matrix: Human plasma collected in EDTA tubes is a common matrix.[8]
-
Internal Standard: An appropriate internal standard (e.g., a fluorinated analog or unlabeled Cladribine if analyzing for the labeled compound) should be added to all samples, calibrators, and quality controls.[9]
-
Extraction:
Analytical Methodologies
Both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the quantification of Cladribine. LC-MS/MS is generally preferred for its higher sensitivity and specificity, which is particularly important for detecting low concentrations in biological samples.[9][11]
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is typically used.[10][12]
-
Mobile Phase: A common mobile phase consists of a mixture of a buffer (e.g., potassium phosphate), methanol, and acetonitrile.[10][12]
-
Flow Rate: An isocratic elution at a flow rate of around 1 ml/min is often employed.[12]
-
Detection: UV detection at a wavelength of approximately 265 nm is suitable for Cladribine.[10]
4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography: Similar chromatographic conditions as for HPLC can be used, often with adjustments to flow rates for compatibility with the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode is a common method.[8]
-
Mass Spectrometry: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity. Specific ion transitions for this compound and the internal standard must be determined and optimized.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cladribine - Wikipedia [en.wikipedia.org]
- 3. mssociety.org.uk [mssociety.org.uk]
- 4. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Immunomodulatory Effects Associated with Cladribine Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neurologylive.com [neurologylive.com]
- 8. escholarship.org [escholarship.org]
- 9. Determination of 2-chlorodeoxyadenosine (cladribine, 2-CdA) in human plasma by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. Population Pharmacokinetics of Cladribine in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RP-HPLC Method for the Quantification of Cladribine in Pharmaceutical Formulation – Experiment Journal [experimentjournal.com]
A Researcher's Guide to Statistical Validation of Cladribine-15N Experimental Data
For researchers and drug development professionals engaged in studies involving Cladribine, particularly those utilizing 15N stable isotope labeling, rigorous statistical validation of experimental data is paramount. This guide provides a comparative overview of key statistical methods and bioanalytical validation parameters essential for ensuring the accuracy, precision, and reliability of results derived from Cladribine-15N experiments. The methodologies and data presented are grounded in established regulatory guidelines and scientific best practices.
Data Presentation: A Comparative Look at Bioanalytical Method Validation
The validation of a bioanalytical method is a critical step to ensure that the collected data is reliable. When using a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), several key parameters must be assessed. The following tables summarize typical acceptance criteria as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and provide example data from a validated LC-MS/MS method for a closely related compound, demonstrating the expected performance.
Table 1: Key Statistical Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | General Acceptance Criteria (FDA/ICH) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r or r²) ≥ 0.99 |
| Accuracy | The closeness of the mean test results to the true concentration of the analyte. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[1][2] |
| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. | Coefficient of Variation (CV) or Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).[1][2] |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte stability should be demonstrated under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The matrix factor should be consistent, and the CV should be ≤ 15%. |
| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Recovery should be consistent, precise, and reproducible. |
Table 2: Example Performance Data from a Validated LC-MS/MS Method for a Cladribine Analog
The following data is derived from a validated method for Clofarabine, using Cladribine as an internal standard, which demonstrates the typical performance of such an assay.[3][4]
| Parameter | Concentration (ng/mL) | Result |
| Linearity Range | 10 - 2000 | r = 0.9995 |
| Intra-day Precision (RSD) | 20 | < 9.60% |
| 500 | < 9.60% | |
| 1600 | < 9.60% | |
| Inter-day Precision (RSD) | 20 | < 9.60% |
| 500 | < 9.60% | |
| 1600 | < 9.60% | |
| Accuracy | 20 | 101.10% - 102.94% |
| 500 | 101.10% - 102.94% | |
| 1600 | 101.10% - 102.94% |
Experimental Protocols: A Step-by-Step Approach
A robust experimental design is the foundation of validatable data. Below are detailed methodologies for key experiments in a typical this compound study.
Bioanalytical Method Validation Protocol
-
Preparation of Stock Solutions and Standards:
-
Prepare primary stock solutions of Cladribine and this compound (as the internal standard, IS) in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking a blank biological matrix (e.g., human plasma) with known concentrations of Cladribine.
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.
-
-
Sample Preparation:
-
To an aliquot of the plasma sample (calibrator, QC, or unknown), add the this compound internal standard solution.
-
Perform protein precipitation by adding a solvent such as acetonitrile (B52724) or methanol.[5]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Cladribine and this compound.
-
-
Data Analysis and Statistical Validation:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Apply a weighted linear regression to the calibration curve.
-
Determine the concentrations of the QC samples and unknown study samples from the calibration curve.
-
Calculate the accuracy and precision for the QC samples to validate the analytical run.
-
Mandatory Visualization: Pathways and Workflows
Visual representations of complex processes are invaluable for clarity and understanding. The following diagrams, generated using Graphviz, illustrate the metabolic pathway of Cladribine and a typical experimental workflow.
References
- 1. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 2. pharmacompass.com [pharmacompass.com]
- 3. Determination of Clofarabine in Human Plasma by LC-MS/MS [journal11.magtechjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of Cladribine-15N: A Guide for Laboratory Professionals
The proper handling and disposal of Cladribine-15N, a cytotoxic antineoplastic agent labeled with a stable nitrogen isotope, is critical for ensuring laboratory safety and environmental protection. As Cladribine is a potent chemotherapy drug, all waste generated from its use must be treated as hazardous cytotoxic waste. The Nitrogen-15 label, being a stable, non-radioactive isotope, does not alter the chemical toxicity of the Cladribine molecule; therefore, its disposal is governed by regulations for cytotoxic agents, not radioactive waste.[1][2]
Personnel must adhere to strict protocols to minimize exposure and prevent contamination. This involves the use of appropriate Personal Protective Equipment (PPE), correct segregation of waste, and disposal through approved hazardous waste streams.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, ensure all personnel are trained in handling cytotoxic drugs.[3][4] A designated area for handling should be established, ideally within a chemical fume hood or biological safety cabinet.
Personal Protective Equipment (PPE): All personnel handling this compound or its contaminated waste must wear appropriate PPE to prevent skin contact and inhalation.[5][6]
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-rated nitrile gloves (double-gloving recommended) | Prevents skin contact with the cytotoxic drug. |
| Gown | Disposable, impermeable, long-sleeved gown with cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or face shield | Protects eyes from splashes or aerosols. |
| Respiratory | N95 or P2 respirator mask | Recommended when handling powdered forms or when aerosols may be generated.[4] |
Step-by-Step Disposal Procedure
The fundamental principle for this compound disposal is segregation. Waste is categorized as either "trace" or "bulk" chemotherapy waste, which determines the appropriate disposal container and stream.[7][8]
Step 1: Waste Segregation at the Point of Generation
Immediately segregate waste contaminated with this compound from regular laboratory trash.[9] Two main categories of cytotoxic waste must be distinguished:
-
Trace Chemotherapy Waste: Items that are "RCRA empty," meaning they contain less than 3% of the original drug volume by weight.[7][8] This includes empty vials, used IV bags and tubing, contaminated gloves, gowns, bench paper, and other disposable items used during handling.[8][10]
-
Bulk Chemotherapy Waste: Any waste containing more than a 3% residual amount of this compound.[8] This includes partially used vials, syringes with remaining drug, and materials used to clean up spills.[8][11]
Step 2: Use of Designated Waste Containers
Use color-coded, properly labeled, and puncture-resistant containers for all this compound waste. Do not mix cytotoxic waste with other waste streams.[9][11]
| Waste Type | Container Type | Labeling |
| Trace Waste (Non-Sharps) | Yellow, thick plastic bags or rigid containers.[7][10] | "Chemotherapy Waste," "Cytotoxic Waste," "Incinerate Only"[11] |
| Trace Waste (Sharps) | Yellow, puncture-proof sharps container.[9][10] | "Chemo Sharps," "Cytotoxic Sharps" |
| Bulk Waste (Liquids/Solids) | Black, rigid, leak-proof, DOT-approved container.[7][11] | "Hazardous Waste," "RCRA Waste," specific chemical name (this compound) |
Step 3: Handling Contaminated Sharps
All sharps (needles, syringes, contaminated glassware) must be placed directly into a designated chemotherapy sharps container immediately after use.[6] Do not recap, bend, or break needles.
Step 4: Managing Spills
In the event of a spill, cordon off the area immediately.[6] Use a designated cytotoxic drug spill kit and follow its instructions. All materials used for cleanup, including PPE, are considered bulk chemotherapy waste and must be disposed of in the black hazardous waste container.[6][11]
Step 5: Final Disposal
Sealed and properly labeled waste containers must be collected by a licensed hazardous waste disposal service.[11][12] The primary method for destroying cytotoxic waste is high-temperature incineration.[10][11] Never dispose of liquid or solid this compound waste down the drain or in the regular trash.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 2. researchgate.net [researchgate.net]
- 3. danielshealth.ca [danielshealth.ca]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. sps.nhs.uk [sps.nhs.uk]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Chemotherapy Waste: Know Your D-List Details | TriHaz Solutions [trihazsolutions.com]
- 9. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. isotope.com [isotope.com]
- 13. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
